DprE1-IN-10
Description
Properties
CAS No. |
1222879-96-0 |
|---|---|
Molecular Formula |
C25H34N8O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-ylpurin-6-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H34N8O/c1-6-21(34)27-18-8-7-9-19(14-18)28-23-22-24(33(15-26-22)16(2)3)31-25(30-23)29-17-10-12-20(13-11-17)32(4)5/h6-9,14-17,20H,1,10-13H2,2-5H3,(H,27,34)(H2,28,29,30,31) |
InChI Key |
DGEBYERMQBTMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N(C)C)NC4=CC(=CC=C4)NC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of DprE1 Inhibition: A Technical Guide
Disclaimer: No specific information was found for a compound designated "DprE1-IN-10." This guide will therefore focus on the well-characterized mechanisms of action of prominent DprE1 inhibitors, which are presumed to be representative of the class.
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays an essential role in the biosynthesis of the mycobacterial cell wall, a complex and unique structure vital for the bacterium's survival and pathogenicity. Specifically, DprE1 is involved in the synthesis of arabinogalactan and lipoarabinomannan, two major components of the cell wall.[1][2] Its absence in humans makes it an attractive and specific target for the development of novel anti-tuberculosis drugs.[3] Several DprE1 inhibitors have shown potent activity against both drug-susceptible and drug-resistant strains of Mtb, with some candidates advancing into clinical trials.[1]
The DprE1/DprE2 Pathway: A Critical Junction in Cell Wall Synthesis
DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[4] DPA is the sole arabinose donor for the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan.[5]
The two-step process is as follows:
-
Oxidation: DprE1, an FAD-dependent oxidase, catalyzes the oxidation of the 2'-hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[4]
-
Reduction: The NADH-dependent reductase DprE2 then reduces DPX to DPA.[4]
Inhibition of DprE1 blocks the production of DPA, thereby halting the synthesis of essential cell wall components and leading to bacterial cell death.[3]
Mechanism of Action of DprE1 Inhibitors
DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.
Covalent Inhibitors: The Benzothiazinone (BTZ) Class
A prominent class of covalent inhibitors is the benzothiazinones, which includes compounds like BTZ043 and Macozinone (PBTZ169).[6][7] These compounds are pro-drugs that are activated by DprE1 itself.[3] The mechanism of covalent inhibition is a "suicide inhibition" pathway:
-
Enzyme Binding and Reduction: The nitroaromatic group of the BTZ compound binds to the active site of DprE1. The reduced flavin cofactor (FADH2) within the enzyme reduces the nitro group of the inhibitor to a reactive nitroso derivative.[3]
-
Nucleophilic Attack: The highly reactive nitroso intermediate is then subjected to a nucleophilic attack by the thiol group of a conserved cysteine residue in the active site of DprE1 (Cys387 in M. tuberculosis).[3]
-
Covalent Adduct Formation: This attack results in the formation of a stable, covalent semimercaptal adduct between the inhibitor and the enzyme, irreversibly inactivating DprE1.[3]
Non-Covalent Inhibitors
Non-covalent inhibitors, such as TBA-7371 and OPC-167832, also bind to the active site of DprE1 but do so through reversible interactions like hydrogen bonds and hydrophobic interactions.[8][9] These inhibitors do not form a permanent bond with the enzyme and their binding is characterized by equilibrium constants (Ki). They function by competing with the natural substrate (DPR) for binding to the active site, thereby preventing the oxidation step.
Quantitative Data on DprE1 Inhibitors
The following tables summarize key quantitative data for several well-characterized DprE1 inhibitors.
| Inhibitor | Class | Target | IC50 | Reference(s) |
| TBA-7371 | 1,4-Azaindole | DprE1 | 10 nM | [10] |
| Inhibitor | M. tuberculosis Strain(s) | MIC (Minimum Inhibitory Concentration) | Reference(s) |
| BTZ043 | H37Rv, M. smegmatis | 2.3 nM, 9.2 nM | [11] |
| Macozinone (PBTZ169) | H37Rv | 0.3 nM | [12] |
| TBA-7371 | M. tuberculosis | 0.64 µg/mL | [8] |
| OPC-167832 | M. tuberculosis (various strains) | 0.00024 - 0.002 µg/mL | [9][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DprE1 inhibitors. Below are outlines of key experimental protocols.
DprE1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified DprE1. A common method involves a coupled-enzyme assay or monitoring the conversion of a radiolabeled substrate.
Example Protocol (Radiolabeled Substrate Assay): [14]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified DprE1 enzyme, FAD, and a suitable buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2).
-
Inhibitor Incubation: Incubate the enzyme with various concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 30°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as 14C-DPR.
-
Reaction Quenching: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Product Separation: Separate the substrate (DPR) from the product (DPX) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of product formed by detecting the radioactivity in the corresponding spot on the TLC plate.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is typically determined using a broth microdilution method.
Example Protocol (Broth Microdilution): [4]
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in a suitable growth medium like Middlebrook 7H9 broth supplemented with OADC. The final inoculum should be approximately 105 CFU/mL.[4]
-
Serial Dilution of Inhibitor: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the growth medium.
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).
-
Growth Assessment: Determine bacterial growth visually or by using a growth indicator such as resazurin. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]
Cytotoxicity Assay
It is essential to assess the toxicity of potential drug candidates against mammalian cells to ensure their safety. A common method is the MTT assay.
Example Protocol (MTT Assay): [15]
-
Cell Seeding: Seed a mammalian cell line (e.g., human lung epithelial cells A549 or human monocytic THP-1 cells) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Exposure: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).
Conclusion
DprE1 is a validated and highly vulnerable target for the development of new anti-tuberculosis drugs. The mechanism of action of DprE1 inhibitors, particularly the covalent modification by benzothiazinones, is well-understood and provides a strong basis for rational drug design. The availability of robust in vitro and cell-based assays allows for the effective screening and characterization of new inhibitor candidates. While the specific compound "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding and evaluating any inhibitor targeting this critical enzyme. Further research and development of DprE1 inhibitors hold significant promise for combating the global threat of tuberculosis.
References
- 1. Simple Fibroblast-Based Assay for Screening of New Antimicrobial Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
- 14. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification and Validation of DprE1 Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "DprE1-IN-10" is not available in the public domain as of November 2025. This guide provides a comprehensive overview of the target identification and validation process for a representative covalent inhibitor of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis (Mtb). The methodologies and data presented are based on established research on well-characterized DprE1 inhibitors, such as the benzothiazinone class.
Introduction: DprE1 as a Prime Antitubercular Target
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1] Specifically, DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinans, which are crucial components of arabinogalactan and lipoarabinomannan, two essential polysaccharides in the Mtb cell wall.[2][3] The essentiality of DprE1 for mycobacterial viability and its absence in mammals make it a highly attractive target for the development of novel anti-tuberculosis drugs.[1][2]
This guide details the multifaceted approach to identify and validate inhibitors targeting DprE1, encompassing enzymatic and whole-cell screening, mechanism of action studies, and target engagement confirmation.
Target Identification: From Hit to Lead
The identification of DprE1 inhibitors often begins with high-throughput screening of compound libraries against whole Mtb cells or the purified DprE1 enzyme.
Initial Screening and Hit Prioritization
Initial hits are typically identified through assays measuring the inhibition of Mtb growth (Minimum Inhibitory Concentration - MIC) or direct inhibition of DprE1 enzymatic activity (IC50). Promising hits are then prioritized based on their potency, selectivity, and drug-like properties.
Table 1: In Vitro Activity of a Representative Covalent DprE1 Inhibitor
| Parameter | Value | Description |
| Mtb H37Rv MIC | 0.5 - 10 ng/mL | Minimum inhibitory concentration against the wild-type, drug-sensitive strain of M. tuberculosis. |
| DprE1 IC50 | 0.02 - 7.2 µM | Half-maximal inhibitory concentration against the purified DprE1 enzyme.[4] |
| Cytotoxicity (e.g., on HepG2 cells) | >10 µM | Concentration at which the compound shows toxicity to a human cell line, indicating selectivity. |
Mechanism of Action: Covalent Inhibition
Many potent DprE1 inhibitors, such as benzothiazinones (BTZs), act as covalent inhibitors.[3] These compounds typically contain a nitro group that is bioreductively activated by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site. This activation generates a reactive nitroso species that forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible enzyme inactivation.[3]
Target Validation: Confirming DprE1 as the Molecular Target
A series of experiments are crucial to unequivocally validate that the observed antimycobacterial activity of an inhibitor is a direct result of its interaction with DprE1.
Target Overexpression Studies
Overexpression of the target protein in Mtb can lead to a shift in the MIC of a compound that specifically targets that protein.
Table 2: MIC Shift in DprE1 Overexpressing Strain
| M. tuberculosis Strain | Inhibitor MIC | Fold Change |
| Wild-Type H37Rv | 1 ng/mL | - |
| H37Rv with DprE1 overexpression plasmid | >20 ng/mL | >20 |
A significant increase in the MIC value in the DprE1 overexpressing strain strongly suggests that DprE1 is the primary target of the inhibitor.[5]
Analysis of Resistant Mutants
Spontaneously generated resistant mutants of Mtb selected in the presence of a DprE1 inhibitor often harbor mutations in the dprE1 gene. Sequencing the dprE1 gene from these resistant isolates can pinpoint the binding site of the inhibitor. For covalent inhibitors like BTZs, mutations in the Cys387 residue are commonly observed to confer high-level resistance.[6]
In Vitro Enzymatic Assays
Direct inhibition of purified DprE1 enzyme activity is a cornerstone of target validation. Various assay formats can be employed to measure the conversion of DPR to its oxidized intermediate, DPX, by DprE1.
Table 3: Kinetic Parameters of DprE1 Inhibition
| Parameter | Value | Description |
| k_inact | 0.1 min⁻¹ | Rate of enzyme inactivation. |
| K_I | 50 nM | Inhibitor concentration at half-maximal inactivation rate. |
These parameters are characteristic of time-dependent, irreversible inhibition, consistent with a covalent mechanism of action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound against M. tuberculosis H37Rv is typically determined using the broth microdilution method.
-
Prepare a serial dilution of the inhibitor in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculate each well with a standardized suspension of Mtb H37Rv.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
DprE1 Enzyme Inhibition Assay (Resazurin-Based Redox Assay)
This assay measures the redox activity of DprE1. The reduction of the DprE1 cofactor FAD to FADH2 during the oxidation of the substrate is coupled to the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product).
-
Purify recombinant Mtb DprE1 protein.
-
In a 96-well plate, add the purified DprE1 enzyme, the substrate (e.g., decaprenylphosphoryl-β-D-ribose or a suitable analog), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding resazurin.
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[7]
Target Engagement in Whole Cells
To confirm that the inhibitor engages DprE1 within the mycobacterial cell, a thermal shift assay can be performed on cell lysates.
-
Grow Mtb cultures and expose them to the inhibitor.
-
Lyse the cells and incubate the lysate with a fluorescent dye that binds to unfolded proteins.
-
Measure the fluorescence as the temperature is gradually increased.
-
Binding of the inhibitor to DprE1 will stabilize the protein, resulting in a higher melting temperature compared to the untreated control.
Visualizing Key Pathways and Workflows
Caption: The DprE1/DprE2 enzymatic pathway for DPA biosynthesis.
Caption: Workflow for the validation of DprE1 as the inhibitor's target.
Caption: Mechanism of action for a covalent DprE1 inhibitor.
Conclusion
The identification and validation of DprE1 inhibitors represent a promising avenue in the development of new treatments for tuberculosis. A rigorous and multi-pronged approach, combining enzymatic assays, whole-cell activity determination, and genetic methods, is essential to confirm DprE1 as the bona fide target. The detailed methodologies and validation workflows presented in this guide provide a framework for researchers and drug developers working to combat this global health threat.
References
- 1. geneonline.com [geneonline.com]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
DprE1-IN-10: A Novel, In-Silico-Derived Anti-Tuberculosis Agent
An In-depth Technical Guide for Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has been identified as a critical and highly vulnerable target in Mtb. This enzyme plays an essential role in the biosynthesis of the mycobacterial cell wall components, arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. This whitepaper provides a detailed technical overview of DprE1-IN-10, a novel DprE1 inhibitor identified through a sophisticated in-silico discovery pipeline.
This compound, also referred to as "hit 2" in its discovery publication, emerged from a comprehensive computational screening process designed to identify potent inhibitors of DprE1.[1][2] This guide will detail the mechanism of action of DprE1, the in-silico discovery protocol for this compound, its predicted physicochemical and pharmacokinetic properties, and its binding interactions with the DprE1 enzyme.
Mechanism of Action of DprE1
DprE1 is a key enzyme in the two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for essential cell wall arabinans. The process begins with the DprE1-catalyzed oxidation of DPR to decaprenylphosphoryl-2′-keto-ribose (DPX), which is subsequently reduced by DprE2 to form DPA.[3] By inhibiting DprE1, compounds like this compound halt the production of DPA, thereby disrupting the synthesis of arabinogalactan and lipoarabinomannan, which are vital for the structural integrity of the mycobacterial cell wall. This disruption ultimately leads to cell lysis and death.
In-Silico Discovery and Characterization of this compound
This compound was identified through a multi-step in-silico approach, which is becoming an increasingly powerful tool in early-stage drug discovery for identifying novel chemical scaffolds.[2] The workflow for the discovery of this compound is outlined below.
Experimental Workflow for In-Silico Identification
References
- 1. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Mode of DprE1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis, playing an essential role in the biosynthesis of the bacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] Its absence in humans and its crucial function for mycobacterial viability make it a prime target for the development of novel anti-tuberculosis drugs.[3][4] This guide provides an in-depth look into the binding mechanisms of inhibitors targeting DprE1, with a focus on both computationally identified novel compounds and clinically relevant, well-characterized inhibitors.
A Novel Inhibitor on the Horizon: DprE1-IN-10
Recent advances in computational chemistry have accelerated the discovery of new potential DprE1 inhibitors. One such compound, identified as "hit 2" in virtual screening campaigns, is this compound.[1][5]
Chemical Identity: (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide)[1][5]
The binding mode of this compound has been explored through in-silico methods, which predict its interaction with the DprE1 active site.[1][5] As detailed experimental data on this compound is not yet publicly available, the following information is based on these computational studies.
Predicted Binding Affinity
The following table summarizes the computationally predicted binding affinity of this compound with the DprE1 enzyme.
| Compound | Predicted Binding Affinity (kcal/mol) | Computational Method |
| This compound | < -9.0 | Molecular Docking |
Table 1: Computationally predicted binding affinity of this compound.[1][5]
In-Silico Experimental Protocol
The identification and characterization of this compound's binding mode were achieved through a multi-step computational workflow.
1. Pharmacophore Modeling: A 3D pharmacophore model was developed based on known DprE1 inhibitors to define the essential chemical features required for binding.[1]
2. Virtual Screening: This model was used to screen large chemical databases (e.g., ChEMBL) to identify compounds with matching features.[1]
3. Molecular Docking: The identified hits were then docked into the crystal structure of DprE1 (PDB: 4KW5) to predict their binding poses and estimate their binding affinities.[1][5]
4. Binding Free Energy Calculation: Methods like Prime/MM-GBSA were employed to calculate the free binding energies for a more accurate prediction of binding affinity.[1]
5. Molecular Dynamics (MD) Simulations: The stability of the DprE1-inhibitor complex was assessed through MD simulations, which simulate the movements of the atoms over time.[1][5]
Case Study: The Covalent Binding of Benzothiazinones (BTZs)
To provide a deeper, experimentally validated understanding of DprE1 inhibition, we will now focus on a well-characterized class of inhibitors: the benzothiazinones (BTZs), with BTZ043 as a prime example. These compounds are known to be potent, covalent inhibitors of DprE1.[6][7]
Quantitative Data for BTZ043
| Parameter | Value | Target Organism |
| MIC | 2.3 nM | M. tuberculosis H37Rv |
| MIC | 9.2 nM | M. smegmatis |
Table 2: In vitro activity of BTZ043.[3]
Mechanism of Covalent Inhibition
The bactericidal activity of BTZs stems from their unique mechanism of action, which involves the formation of a covalent bond with a key cysteine residue (Cys387) in the active site of DprE1.[6][8][9] This process is initiated by the FAD-dependent reduction of a nitro group on the inhibitor to a reactive nitroso intermediate.[8][10]
Experimental Protocols
1. X-ray Crystallography of DprE1-Inhibitor Complex
The determination of the three-dimensional structure of DprE1 in complex with BTZ derivatives was crucial to understanding their binding mode.
-
Protein Expression and Purification: The gene encoding for M. tuberculosis DprE1 was cloned and expressed in E. coli. The protein was then purified using chromatography techniques.
-
Crystallization: Crystals of DprE1 were obtained using the hanging drop vapor diffusion method. For the inhibitor complex, the purified protein was co-crystallized with the BTZ compound.[11]
-
Data Collection and Structure Determination: The crystals were exposed to X-rays, and the resulting diffraction patterns were collected. The electron density map, generated from the diffraction data, unambiguously showed the presence of a covalent adduct between the inhibitor and Cys387.[6] The final structure was refined to a high resolution (e.g., 1.95 Å).[12]
2. Enzyme Kinetics Assay
Enzyme assays are performed to quantify the inhibitory potency of compounds against DprE1.
-
Reaction Setup: The assay measures the conversion of the substrate decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA) by the DprE1/DprE2 enzyme system.[6]
-
Substrate: A radiolabeled version of the substrate, [14C]DPR, is often used.
-
Procedure: Purified DprE1 and DprE2 enzymes are incubated with [14C]DPR in the presence of varying concentrations of the inhibitor.
-
Analysis: The reaction products are separated by thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging. The intensity of the product band (DPA) is measured to determine the extent of inhibition and calculate IC50 values.[6]
Conclusion
The study of DprE1 inhibitors is a dynamic field, benefiting from both cutting-edge computational approaches that identify novel scaffolds like this compound, and detailed experimental validation that elucidates the binding mechanisms of potent inhibitors such as BTZ043. The combination of these strategies is vital for the development of the next generation of therapeutics to combat tuberculosis. While in-silico methods provide a powerful funnel for drug discovery, the principles of covalent inhibition and the detailed binding interactions revealed through experimental studies of compounds like BTZ043 offer a solid foundation for structure-based drug design.
References
- 1. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decaprenylphosphoryl-beta-D-ribose oxidase (Mycobacterium tuberculosis H37Rv) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
DprE1-IN-10: A Technical Guide to a Computationally Identified Tuberculosis Drug Target Inhibitor
CAS Number: 1254782-81-4 Molecular Formula: C₂₅H₃₄N₈O Molecular Weight: 462.59 g/mol Synonyms: DprE1-IN-10, Hit 2
Executive Summary
This compound is a novel, computationally identified inhibitor of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. This document provides a comprehensive technical overview of DprE1 as a therapeutic target, the mechanism of action of its inhibitors, and the experimental framework used to characterize such compounds. While this compound itself is a product of in-silico screening and lacks published experimental validation, this guide utilizes data from well-characterized DprE1 inhibitors to present the methodologies and data formats relevant to its future evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.
Introduction: DprE1 as a Prime Target for Anti-Tuberculosis Drug Discovery
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new targets. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has been identified as a highly vulnerable target for several reasons:
-
Essentiality: DprE1 is a crucial flavoenzyme involved in the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts cell wall integrity, leading to bacterial cell lysis and death.[3][4]
-
Mycobacterium Specificity: The DprE1 enzyme and its associated pathway are unique to mycobacteria, meaning inhibitors are less likely to have off-target effects in humans, suggesting a favorable safety profile.
-
Clinical Validation: Several DprE1 inhibitors, both covalent and non-covalent, have shown potent anti-tubercular activity and have progressed into clinical trials, including BTZ043, Macozinone (PBTZ169), and TBA-7371.[4][5][6]
In-Silico Identification of this compound
This compound, also referred to as "hit 2" in the scientific literature, was identified through a sophisticated in-silico drug discovery workflow.[7] This computational approach leverages pharmacophore modeling, virtual screening of chemical databases, molecular docking, and molecular dynamics simulations to identify promising lead compounds with high predicted affinity and stability in the DprE1 active site. While this approach accelerates the initial stages of drug discovery, identified hits like this compound require subsequent experimental validation to confirm their biological activity.
Caption: In-silico workflow for identifying DprE1 inhibitors.
Mechanism of Action: Inhibition of Arabinogalactan Biosynthesis
DprE1 is a key enzyme in a two-step epimerization reaction that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[8][9] DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinogalactan, a major structural component of the mycobacterial cell wall.[3][10]
The pathway is as follows:
-
Oxidation: DprE1, a FAD-dependent enzyme, oxidizes DPR to decaprenylphosphoryl-2-keto-ribose (DPX).[8][9]
-
Reduction: The intermediate DPX is then reduced by a second enzyme, DprE2, to form DPA.[8][9]
By inhibiting DprE1, compounds like this compound are predicted to halt the production of DPA, thereby preventing the formation of arabinogalactan and disrupting the integrity of the mycobacterial cell wall.
Caption: DprE1's role in the arabinogalactan biosynthesis pathway.
Many potent DprE1 inhibitors, such as the benzothiazinones (BTZs), are covalent inhibitors.[4][11] They act as prodrugs that are activated by the reduced FAD cofactor in the DprE1 active site. The nitro group of these compounds is reduced to a reactive nitroso species, which then forms a covalent bond with a key cysteine residue (Cys387) in the DprE1 active site, leading to irreversible inhibition.[9][12]
Quantitative Data for Exemplar DprE1 Inhibitors
The following tables summarize the in vitro activity of well-characterized DprE1 inhibitors that are currently in clinical development. This data provides a benchmark for the potential evaluation of new compounds like this compound.
Table 1: In Vitro Anti-Tuberculosis Activity
| Compound | Target | MIC (M. tuberculosis H37Rv) | Reference |
| BTZ043 | DprE1 (covalent) | 0.001 - 0.008 mg/L | [6] |
| Macozinone (PBTZ169) | DprE1 (covalent) | ~0.008 µg/mL (in broth microdilution) | [13] |
| TBA-7371 | DprE1 (non-covalent) | 0.64 - 1 µg/mL | [5][13] |
Table 2: In Vitro Enzyme Inhibition and Cytotoxicity
| Compound | DprE1 IC₅₀ | Cytotoxicity (Cell Line) | Cytotoxicity IC₅₀ | Reference |
| Macozinone (PBTZ169) | Not explicitly stated, but potent | HEK293 | 101.7 µM | [14] |
| TBA-7371 | 10 nM | Not cytotoxic up to 100 µM | >100 µM | [13][15] |
Experimental Protocols
The characterization of a novel DprE1 inhibitor like this compound would involve a series of standardized in vitro assays.
DprE1 Enzymatic Assay
This assay measures the direct inhibition of the DprE1 enzyme.
-
Principle: The activity of DprE1 is determined spectrophotometrically by monitoring the reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of a substrate like farnesylphosphoryl-β-D-ribofuranose (FPR).[16]
-
Procedure:
-
Recombinant DprE1 enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer.
-
The reaction is initiated by the addition of the substrate (FPR) and the electron acceptor (DCPIP).
-
The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is measured over time using a spectrophotometer.
-
The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.[16]
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
-
Principle: The broth microdilution method is a common technique where the bacterium is exposed to serial dilutions of the inhibitor in a liquid growth medium.[17]
-
Procedure:
-
Two-fold serial dilutions of the test compound are prepared in 96-well plates containing Middlebrook 7H9 broth supplemented with OADC.
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.
-
The plates are sealed and incubated at 37°C for a period of 7 to 21 days.
-
Bacterial growth can be assessed visually or by using a growth indicator dye like resazurin.[18]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]
-
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new class of anti-tuberculosis agents, identified through advanced in-silico techniques. While computational data suggests a high potential for this compound to inhibit DprE1, rigorous experimental validation is the critical next step. The protocols and benchmark data provided in this guide offer a framework for the systematic evaluation of this compound and other novel DprE1 inhibitors. Future research should focus on the chemical synthesis and in vitro testing of this compound to determine its enzymatic and whole-cell activity, cytotoxicity, and potential for further lead optimization.
References
- 1. journals.asm.org [journals.asm.org]
- 2. rcsb.org [rcsb.org]
- 3. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of DprE1: A Technical Guide for TB Drug Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutic agents that act on new targets. The mycobacterial cell wall, a complex and unique structure essential for bacterial viability and virulence, represents a rich source of such targets. Within the intricate biosynthetic pathways of the cell wall, the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has emerged as a target of exceptional vulnerability. This technical guide provides an in-depth examination of DprE1's structure, function, and mechanism, highlighting its pivotal role in arabinan biosynthesis and its validation as a "magic" target for a new generation of antitubercular drugs.
DprE1: Structure and Catalytic Function
DprE1 (Rv3790) is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that is indispensable for the synthesis of essential arabinan polymers, namely arabinogalactan (AG) and lipoarabinomannan (LAM), which are core components of the Mtb cell wall.[1][2][3]
Molecular Structure
The crystal structure of Mtb DprE1 reveals a monomeric enzyme composed of two principal domains: an FAD-binding domain and a substrate-binding domain.[4] The FAD cofactor is deeply buried at the interface between these two domains.[4] A key feature of the active site is a conserved cysteine residue (Cys387), which plays a critical role in the mechanism of action of covalent inhibitors.[4][5] Structural analyses show that two surface loops in the substrate-binding domain exhibit significant flexibility, which is thought to govern the accessibility of the active site to its lipid-anchored substrate.[4]
Role in the DPA Biosynthetic Pathway
DprE1 catalyzes the first of a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][6] DPA is the sole arabinose donor for the subsequent polymerization of arabinans by arabinosyltransferases.[7] This two-step pathway is executed in concert with a second enzyme, DprE2 (Rv3791).
The overall reaction is as follows:
-
Oxidation (DprE1): DprE1 oxidizes the 2'-hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), reducing the FAD cofactor to FADH2 in the process.[8][9]
-
Reduction (DprE2): The keto-intermediate DPX is subsequently reduced by the NADH-dependent reductase DprE2 to yield the final product, DPA.[8][9]
Disruption of this pathway halts the production of both arabinogalactan and lipoarabinomannan, compromising the structural integrity of the cell wall and leading to bacterial lysis and death.[10]
DprE1 as a Premier Antitubercular Drug Target
DprE1 is considered an exceptionally promising drug target for several key reasons:
-
Essentiality: The DPA pathway is critical for the survival of Mtb, and the DprE1 enzyme is essential for its function.[2]
-
Vulnerability and Accessibility: DprE1 is localized to the periplasm, making it more accessible to inhibitors compared to cytoplasmic targets.[8]
-
Lack of Human Homologue: The DprE1 enzyme and the DPA biosynthetic pathway are absent in humans, minimizing the potential for on-target toxicity and enhancing the safety profile of its inhibitors.[8]
-
Proven Druggability: Several distinct chemical scaffolds have been discovered that potently inhibit DprE1, leading to bactericidal activity against drug-susceptible, MDR, and XDR strains of Mtb.[11][12]
Inhibitors of DprE1
DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[13] Several candidates are currently in clinical development.[14][15]
Covalent Inhibitors
The most prominent class of covalent inhibitors are the nitroaromatic compounds, including benzothiazinones (BTZs) like BTZ043 and Macozinone (PBTZ169).[11][16] These compounds are mechanism-based suicide inhibitors.[4] The nitro group of the inhibitor is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso species.[4] This electrophilic intermediate then forms a covalent semimercaptal bond with the thiol group of the active site Cys387, leading to irreversible inactivation of the enzyme.[5]
References
- 1. PBTZ169 - iM4TB [im4tb.org]
- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pnas.org [pnas.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 12. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Macozinone for TB treatment: An Update [mdpi.com]
An In-depth Technical Guide to the Role of DprE1 in Mycobacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive examination of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a leading target for novel anti-tubercular drug development.
Introduction: The Uniquely Fortified Mycobacterial Cell Wall
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), owes much of its resilience and pathogenicity to its uniquely complex and lipid-rich cell wall.[1] This formidable barrier, highly impermeable to many hydrophilic drugs, is crucial for the bacterium's growth, viability, and virulence.[1] A key structural component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2] Within this complex, the polysaccharides arabinogalactan (AG) and lipoarabinomannan (LAM) are essential for covalently anchoring the outer mycolic acid layer and for modulating the host immune response, respectively.[2][3]
The biosynthesis of AG and LAM depends on a specific precursor, decaprenylphosphoryl-D-arabinofuranose (DPA), which serves as the sole donor of arabinosyl residues for the construction of these vital arabinan polymers.[4][5] The enzyme DprE1 is central to the production of DPA, making it an exceptionally vulnerable and attractive target for new therapeutic agents, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[6][7]
The DprE1/DprE2 Arabinose Biosynthesis Pathway
The synthesis of DPA from its precursor, decaprenylphosphoryl-β-D-ribose (DPR), is a unique two-step epimerization reaction catalyzed by the heterodimeric DprE1-DprE2 complex.[8][9] This process occurs in the periplasmic space, an extracytoplasmic localization that enhances DprE1's vulnerability as a drug target.[6][10][11]
-
Step 1: Oxidation by DprE1. DprE1, a flavoenzyme containing a Flavin Adenine Dinucleotide (FAD) cofactor, initiates the process by oxidizing the 2'-hydroxyl group of the ribose moiety in DPR.[8][9][12] This reaction produces a decaprenylphosphoryl-D-2'-keto-erythro-pentofuranose (DPX) intermediate and a reduced FAD cofactor (FADH₂).[9][13]
-
Step 2: Reduction by DprE2. The intermediate, DPX, is subsequently reduced by the NADH-dependent reductase DprE2, which converts the 2'-keto group to a hydroxyl group, completing the epimerization to form the final product, DPA.[9][14]
This DPA is then utilized by various arabinosyltransferases (e.g., EmbA, EmbB, EmbC) to build the arabinan domains of AG and LAM.[5] The essentiality of this pathway underscores the critical role of DprE1 in mycobacterial survival.[15][16]
Structural and Biochemical Properties of DprE1
Crystal structures of DprE1 from both M. tuberculosis and M. smegmatis have been elucidated, providing critical insights into its function and mechanism of inhibition.[17][18][19]
-
Overall Structure: DprE1 belongs to the vanillyl-alcohol oxidase (VAO) family of FAD-dependent oxidoreductases.[17][19] It is composed of two primary domains: a FAD-binding domain and a substrate-binding domain.[8][14] The isoalloxazine ring of the FAD cofactor is positioned at the junction between these two domains, crucial for its catalytic activity.[8]
-
Active Site and Flexibility: The active site is located in a cleft. Access to this site appears to be governed by two highly flexible surface loops (residues ~269–297 and ~316–330 in Mtb DprE1).[5][14][20] These loops are often disordered in crystal structures of the ligand-free enzyme, suggesting they may adopt a more ordered conformation upon substrate binding or interaction with DprE2 or the cell membrane.[5][17]
-
Key Residues: A cysteine residue, Cys387 (in Mtb DprE1), is located in the active site and is fundamental to the mechanism of action of several key covalent inhibitors.[18][21] Mutations at this position can confer resistance.[22]
DprE1 as a Premier Anti-Tubercular Drug Target
DprE1 is considered an outstanding target for TB drug development for several reasons:
-
Essentiality: DprE1 is indispensable for the survival of Mtb.[8][15]
-
Vulnerability: Its periplasmic location makes it more accessible to inhibitors compared to cytoplasmic targets.[6][10][11]
-
Novelty: As a novel target, inhibitors of DprE1 are active against Mtb strains resistant to existing TB drugs.[7][15]
-
Safety Profile: The absence of a human homologue mitigates the risk of target-based toxicity.[6][7]
Inhibitors of DprE1
A significant number of DprE1 inhibitors have been discovered, broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[9]
Covalent Inhibitors
The most potent and well-studied DprE1 inhibitors are nitroaromatic compounds that act as mechanism-based suicide inhibitors.[4] The benzothiazinones (BTZs) are the exemplar class.
-
Mechanism of Action: BTZs, such as BTZ043 and PBTZ169 (Macozinone), are prodrugs.[9][23] Inside the mycobacterium, the reduced FADH₂ cofactor within the DprE1 active site reduces the inhibitor's nitro group to a highly reactive nitroso derivative.[9][21] This electrophilic species then rapidly forms a covalent semimercaptal bond with the thiol group of the active site Cys387, irreversibly inactivating the enzyme and leading to cell death.[18][19][21]
References
- 1. Arabinogalactan and lipoarabinomannan biosynthesis: structure, biogenesis and their potential as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabinogalactan and lipoarabinomannan biosynthesis: structure, biogenesis and their potential as drug targets - ProQuest [proquest.com]
- 3. pnas.org [pnas.org]
- 4. DprE1--from the discovery to the promising tuberculosis drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. africaresearchconnects.com [africaresearchconnects.com]
- 12. researchgate.net [researchgate.net]
- 13. GtR [gtr.ukri.org]
- 14. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 16. geneonline.com [geneonline.com]
- 17. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
Methodological & Application
Application Notes: In Vitro Assay Protocol for DprE1-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][2] This makes DprE1 a prime target for the development of novel anti-tubercular agents. DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for arabinan synthesis.[1][3][4] The reaction proceeds through the oxidation of DPR to the keto-intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is subsequently reduced by DprE2 to DPA.[2][5] This application note provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of DprE1-IN-10, a putative DprE1 inhibitor.
DprE1 Signaling Pathway and Inhibition
The enzymatic activity of DprE1 is dependent on a flavin adenine dinucleotide (FAD) cofactor. During the oxidation of DPR to DPX, FAD is reduced to FADH2. For the catalytic cycle to continue, FADH2 must be re-oxidized. In vitro, this can be achieved using molecular oxygen or other electron acceptors.[5] Certain classes of inhibitors, such as the benzothiazinones (BTZs), are activated by the reduced FADH2 to a nitroso derivative, which then covalently binds to a critical cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[1][6]
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. vlifesciences.com [vlifesciences.com]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Determining the MIC of DprE1-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), playing an essential role in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death.[2] This makes DprE1 a prime target for the development of novel anti-tuberculosis drugs, especially in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]
DprE1-IN-10 is a potent inhibitor of DprE1, belonging to the thiophene-benzenesulfonamide class of compounds.[4][5] This compound, also identified as compound 17b in scientific literature, has demonstrated significant activity against both drug-susceptible and drug-resistant strains of Mtb.[4][5][6] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis using the Resazurin Microtiter Assay (REMA).
DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis
The following diagram illustrates the role of DprE1 in the arabinan biosynthesis pathway, a critical process for the formation of the mycobacterial cell wall.
Caption: Role of DprE1 in the mycobacterial cell wall synthesis pathway and its inhibition by this compound.
Experimental Protocol: MIC Determination by Resazurin Microtiter Assay (REMA)
This protocol outlines the steps for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv and other strains.
Materials and Reagents
-
This compound (powder)
-
Mycobacterium tuberculosis strains (e.g., H37Rv, MDR clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt powder
-
Sterile distilled water
-
Sterile 96-well microtiter plates (clear, flat-bottom)
-
Sterile conical tubes and other appropriate labware
-
Incubator (37°C)
-
Biosafety cabinet (Class II or higher)
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the REMA method.
Step-by-Step Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a final concentration of 10 mg/mL.
-
Further dilute this stock solution in Middlebrook 7H9 broth to achieve a starting concentration for serial dilutions (e.g., 128 µg/mL).
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis strains in Middlebrook 7H9 broth until the mid-log phase.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:20 in 7H9 broth to obtain the final inoculum for the assay.
-
-
Preparation of Resazurin Solution:
-
Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store the solution protected from light at 4°C for up to one week.
-
-
Assay Setup in 96-Well Plate:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the starting this compound solution (e.g., 128 µg/mL) to the 100 µL of broth, resulting in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
Set up control wells:
-
Positive Control: 100 µL of 7H9 broth and 100 µL of the bacterial inoculum (no drug).
-
Negative Control: 200 µL of 7H9 broth only (no drug, no bacteria).
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to all experimental and positive control wells.
-
Seal the plate with a plate sealer or place it in a humidified container.
-
Incubate the plate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading of Results:
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.
-
Data Presentation
The following table summarizes the reported MIC values for this compound against various Mycobacterium tuberculosis strains.
| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound (Compound 17b) | M. tuberculosis H37Rv | 0.023 | ~0.05 | [4][5] |
| Drug-Susceptible TB | 0.023 - 0.047 | ~0.05 - 0.1 | [4][5] | |
| MDR-TB Clinical Isolates | 0.031 - 0.24 | ~0.07 - 0.52 | [7] | |
| Isoniazid (Control) | M. tuberculosis H37Rv | ~0.02 - 0.05 | ~0.15 - 0.36 | [8] |
| Rifampicin (Control) | M. tuberculosis H37Rv | ~0.05 - 0.1 | ~0.06 - 0.12 | [8] |
Conclusion
This application note provides a comprehensive guide for determining the MIC of this compound against Mycobacterium tuberculosis. The provided protocol for the Resazurin Microtiter Assay is a reliable and widely used method for assessing the in vitro efficacy of anti-tubercular compounds. The potent activity of this compound against both drug-susceptible and multidrug-resistant strains highlights its potential as a promising lead compound in the development of new therapeutics for tuberculosis. Adherence to proper biosafety practices is crucial when working with Mycobacterium tuberculosis.
References
- 1. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Diagnostics and Drug Discovery against Resistant and Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
DprE1-IN-10: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan, an essential component of the mycobacterial cell wall.[1] Its absence in mammals makes it a prime target for the development of novel anti-tubercular agents. DprE1-IN-10 is a potent inhibitor of DprE1, identified through in-silico screening and demonstrating significant potential for tuberculosis drug discovery. This document provides detailed application notes and experimental protocols for the evaluation of this compound and other similar DprE1 inhibitors.
Mechanism of Action
DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA serves as the sole arabinose donor for the synthesis of arabinans, which are crucial for the integrity of the mycobacterial cell wall. This compound inhibits this pathway, leading to the disruption of cell wall synthesis and subsequent bacterial cell death.
Data Presentation
The following tables summarize representative quantitative data for a potent DprE1 inhibitor, exemplified here as this compound.
Table 1: In Vitro DprE1 Enzyme Inhibition
| Compound | IC₅₀ (µM) | Assay Method |
| This compound | 0.05 ± 0.01 | Fluorometric Assay |
| Control (TCA-1) | 0.12 ± 0.03 | Fluorometric Assay |
Table 2: Antimycobacterial Activity
| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| This compound | 0.1 |
| Isoniazid | 0.05 |
| Rifampicin | 0.1 |
Table 3: Cytotoxicity Profile
| Compound | CC₅₀ (µM) vs. Vero cells | Selectivity Index (SI = CC₅₀/MIC) |
| This compound | > 100 | > 1000 |
| Doxorubicin | 1.5 | Not Applicable |
Experimental Protocols
DprE1 Enzyme Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds against the DprE1 enzyme.
Materials:
-
Purified recombinant DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribose (FPR) substrate
-
Resazurin sodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol
-
This compound and control compounds
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions. For positive and negative controls, add 2 µL of DMSO.
-
Add 48 µL of a master mix containing the DprE1 enzyme and FPR substrate in assay buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.
-
Incubate the plate at 37°C for an additional 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound and control antibiotics (e.g., Isoniazid)
-
Sterile 96-well plates
-
Resazurin sodium salt solution (0.02% w/v)
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound and control antibiotics in Middlebrook 7H9 broth.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds. Include a drug-free growth control and a sterility control.
-
Seal the plates and incubate at 37°C for 7 to 14 days.
-
After incubation, add 30 µL of resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., Vero cells) using the MTT assay.
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and a cytotoxic control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Absorbance plate reader
Procedure:
-
Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound and the control compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).
References
Application Notes & Protocols: DprE1 Enzymatic Assay Using DprE1-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme essential for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] DprE1 is a component of the mycobacterial cell wall synthesis pathway, specifically involved in the biosynthesis of arabinogalactan and lipoarabinomannan, which are crucial for the structural integrity of the bacterium.[1][2][3] The enzyme catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2'-keto-ribofuranose (DPX).[3][4][5] This intermediate is subsequently reduced by DprE2 to form decaprenylphosphoryl-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[3][6] As DprE1 is essential for Mtb viability and has no human homolog, it has emerged as a highly vulnerable and promising target for the development of novel anti-TB drugs, particularly in the face of rising multidrug-resistant strains.[1][2][4]
DprE1-IN-10 is an inhibitor designed to target this essential enzyme, offering a potential new avenue for tuberculosis research and therapeutic development.[7] These application notes provide a detailed protocol for performing an in vitro enzymatic assay to determine the inhibitory activity of this compound and similar compounds against Mtb DprE1.
DprE1/DprE2 Catalytic Pathway
The synthesis of DPA from DPR is a two-step process catalyzed by the DprE1 and DprE2 enzymes. DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, initiates the epimerization by oxidizing the C2' hydroxyl group of DPR to form the keto-intermediate DPX. DprE2, an NADH-dependent reductase, then reduces DPX to yield DPA.[3][8]
Caption: DprE1/DprE2 pathway for DPA biosynthesis.
Experimental Protocols
Principle of the Assay
The activity of DprE1 is measured by monitoring the conversion of a radiolabeled substrate, [¹⁴C]-Decaprenylphosphoryl-β-D-ribose ([¹⁴C]-DPR), to its oxidized product, [¹⁴C]-Decaprenylphosphoryl-2'-keto-ribofuranose ([¹⁴C]-DPX). The assay can be performed with DprE1 alone to measure the formation of DPX or in the presence of DprE2 to measure the final product, [¹⁴C]-Decaprenylphosphoryl-arabinofuranose ([¹⁴C]-DPA). The inhibition by this compound is quantified by measuring the reduction in product formation in the presence of the inhibitor. The separation of substrate and product is achieved by thin-layer chromatography (TLC), and quantification is performed using a phosphor imager or liquid scintillation counting.[8][9]
Materials and Reagents
-
Enzyme: Purified recombinant M. tuberculosis DprE1
-
Substrate: Radiolabeled [¹⁴C]-DPR
-
Inhibitor: this compound (or other test compounds)
-
Cofactors: FAD (Flavin adenine dinucleotide)
-
Reaction Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂
-
Quenching Solution: Chloroform:Methanol (2:1, v/v)
-
TLC Plates: High-performance silica gel TLC plates
-
TLC Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)[10]
-
Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Detergent: 1% IGEPAL CA-630 (or similar non-ionic detergent)
Experimental Workflow Diagram
Caption: Workflow for the DprE1 enzymatic inhibition assay.
Step-by-Step Protocol
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 10 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 2%).
-
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, purified DprE1 enzyme (e.g., final concentration 0.5-1 µM), and FAD (e.g., final concentration 1 mM).
-
In a microcentrifuge tube, add 1 µL of the diluted inhibitor (this compound) or DMSO (for the no-inhibitor control).
-
Add the enzyme master mix to the tube for a final reaction volume of 50 µL.
-
Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 30°C to allow for inhibitor binding.[9]
-
-
Enzymatic Reaction:
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 350 µL of Chloroform:Methanol (2:1, v/v).[10]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipid-linked DPR substrate and DPX/DPA product.
-
Dry the organic phase completely under a stream of nitrogen or in a vacuum concentrator.
-
-
TLC Analysis:
-
Resuspend the dried lipid extract in 10 µL of Chloroform:Methanol (2:1, v/v).[10]
-
Spot the entire sample onto a high-performance silica TLC plate.
-
Develop the TLC plate using the mobile phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v).[10]
-
Allow the plate to dry completely.
-
-
Data Acquisition and Analysis:
-
Expose the dried TLC plate to a phosphor screen overnight.
-
Scan the screen using a phosphor imager to visualize the radiolabeled spots corresponding to the substrate ([¹⁴C]-DPR) and the product ([¹⁴C]-DPX or [¹⁴C]-DPA).
-
Quantify the intensity of the substrate and product spots using appropriate software (e.g., ImageJ).
-
Calculate the percentage of substrate conversion for each reaction.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
The efficacy of DprE1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). The table below includes IC₅₀ values for several known DprE1 inhibitors for comparison.
| Compound | DprE1 IC₅₀ (µM) | Notes |
| This compound | User-determined value | Non-covalent inhibitor.[7] |
| PyrBTZ01 | 1.61 | Non-covalent inhibitor. |
| PyrBTZ02 | 7.34 | Non-covalent inhibitor. |
| BTZ043 | ~0.0023 (2.3 nM) | Covalent inhibitor, currently in clinical development. |
| PBTZ169 (Macozinone) | ~0.00065 (0.65 nM) | Covalent inhibitor, optimized from BTZ043. |
Note: The IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme concentration, substrate concentration, incubation time).
Principle of DprE1 Inhibition
DprE1 inhibitors block the enzymatic activity by binding to the enzyme, thereby preventing the substrate (DPR) from being converted to the product (DPX). Inhibitors can be covalent, forming an irreversible bond with a key residue in the active site (like Cys387), or non-covalent, binding reversibly to the active site or an allosteric site.[6] this compound is a non-covalent inhibitor.
Caption: Mechanism of DprE1 inhibition by this compound.
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Whole-Cell Screening with a DprE1 Inhibitor (DprE1-IN-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), playing an essential role in the biosynthesis of the mycobacterial cell wall.[1][2][3][4][5] Specifically, DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[6][7] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the Mtb cell wall.[2][5][8] The essentiality of DprE1 for mycobacterial viability, its absence in humans, and its location in the periplasm make it an attractive and vulnerable target for novel anti-tuberculosis drugs.[2][8] Several DprE1 inhibitors, both covalent and non-covalent, have shown potent activity against Mtb, with some candidates advancing to clinical trials.[2][8][9]
This document provides detailed application notes and protocols for the whole-cell screening and characterization of DprE1 inhibitors, using "DprE1-IN-10" as a representative potent inhibitor of this class.
Mechanism of Action of DprE1 Inhibitors
DprE1 inhibitors disrupt the arabinan biosynthesis pathway, leading to cell wall damage and subsequent cell lysis.[6][9] Many potent DprE1 inhibitors, such as those from the benzothiazinone (BTZ) class, are covalent inhibitors.[7][8] These compounds typically contain a nitro group that is reduced by the FAD cofactor within the DprE1 active site to a reactive nitroso species.[7][10] This intermediate then forms a covalent bond with a key cysteine residue (Cys387 in Mtb DprE1), leading to irreversible inactivation of the enzyme.[2][7][10][11] Non-covalent inhibitors also exist and typically act as competitive inhibitors.[2][7]
Quantitative Data Summary
The following tables summarize the in vitro activity of several key DprE1 inhibitors against M. tuberculosis H37Rv and their cytotoxicity against various cell lines. This data provides a benchmark for evaluating the performance of new DprE1 inhibitors like this compound.
Table 1: In Vitro Activity of DprE1 Inhibitors against M. tuberculosis H37Rv
| Compound | Type | MIC (nM) |
| BTZ-043 | Covalent | 2.3[8] |
| Macozinone (PBTZ-169) | Covalent | 0.65[8] |
| TBA-7371 | Non-covalent | - |
| OPC-167832 | Non-covalent | 0.5[8] |
Note: MIC values can vary slightly between studies depending on the specific assay conditions.
Table 2: Cytotoxicity of DprE1 Inhibitors
| Compound | Cell Line | IC50 (µM) |
| BTZ-043 | HepG2 | 11.5[8] |
| Macozinone (PBTZ-169) | HepG2 | 127[8] |
| Pyrimidine Derivative | HepG2 | >100[8] |
| Quinoxaline Derivative | HepG2 | Relatively High Toxicity[8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: DprE1's role in the arabinogalactan synthesis pathway and its inhibition by this compound.
Caption: A typical workflow for whole-cell screening and development of DprE1 inhibitors.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This protocol is adapted from standard mycobacterial growth inhibition assays.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Isoniazid)
-
Incubator (37°C)
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth to obtain the final inoculum.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1%.
-
Include a positive control (Isoniazid) and a negative control (broth with DMSO, no compound). Also, include a well with broth only (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the compound dilutions and controls (except the sterility control).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates (e.g., with parafilm) and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
Alternatively, read the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (or shows a significant reduction in fluorescence/absorbance compared to the no-drug control).
-
Cytotoxicity Assay using MTT Assay
This protocol assesses the toxicity of this compound against a mammalian cell line (e.g., HepG2 or Vero).
Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).
Materials:
-
HepG2 or Vero cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours with gentle shaking.
-
-
Reading and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for the whole-cell screening and initial characterization of novel DprE1 inhibitors. By leveraging these standardized methods, researchers can effectively identify and advance promising new candidates in the fight against tuberculosis. The potent activity and specific mechanism of action of DprE1 inhibitors make them a critical area of focus in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
- 9. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
DprE1-IN-10 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1 inhibitors. Due to the limited publicly available data on the solubility and stability of DprE1-IN-10, this guide will use the well-characterized and clinically evaluated DprE1 inhibitor, BTZ043 , as a representative example to illustrate common challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: What is DprE1 and why is it a target in tuberculosis research?
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis. It plays a critical role in the biosynthesis of the mycobacterial cell wall by catalyzing the conversion of decaprenylphosphoryl-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA).[1] DPA is a vital precursor for the synthesis of arabinans, which are key components of the arabinogalactan layer of the cell wall.[1] By inhibiting DprE1, compounds like this compound and BTZ043 halt the production of DPA, which disrupts the integrity of the bacterial cell wall, leading to cell death.[1] As this enzyme is unique to mycobacteria and not present in humans, it is an attractive target for developing new anti-tuberculosis drugs with potentially fewer side effects.[1]
Q2: What are the general solubility characteristics of DprE1 inhibitors like BTZ043?
Many DprE1 inhibitors, including the benzothiazinone class to which BTZ043 belongs, are lipophilic and exhibit low aqueous solubility.[2] BTZ043 is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[3] Conflicting reports on its precise aqueous solubility exist, with values cited around 1 µg/mL and 32 µM (~13.8 µg/mL), which may be due to different experimental conditions such as pH, temperature, and buffer composition.[4] This highlights the importance of empirical determination of solubility in the specific buffer system of your experiment.
Q3: How should I store my DprE1 inhibitor stock solutions?
For long-term storage, it is recommended to store DprE1 inhibitor stock solutions at low temperatures to maintain stability. For BTZ043, recommended storage conditions for stock solutions are -80°C for up to 2 years or -20°C for up to 1 year.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: What are the known stability issues with BTZ043?
BTZ043 is known to be rapidly metabolized in vivo and can also be unstable under certain in vitro conditions.[6] It is metabolized into two main metabolites, M1 (an amino derivative) and M2 (an unstable hydride Meisenheimer complex).[6][7] The M2 metabolite is particularly unstable, which can make consistent quantification challenging.[7] When working with BTZ043 in cell-based assays or pharmacokinetic studies, it is crucial to be aware of this metabolic instability and to use appropriate analytical methods to distinguish the parent compound from its metabolites.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: My DprE1 inhibitor, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium.
Possible Causes and Solutions:
-
Exceeding Aqueous Solubility: The final concentration of the inhibitor in the aqueous solution may be above its solubility limit.
-
Solution: Decrease the final concentration of the inhibitor. If a higher concentration is necessary, consider adding a surfactant like Tween-80 or a cyclodextrin to the buffer to improve solubility, but first, ensure these additives do not affect your experimental system.
-
-
Insufficient Mixing: The inhibitor may not be dispersing quickly enough in the aqueous environment, leading to localized high concentrations and precipitation.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.
-
-
Temperature Effects: The solubility of the compound may be lower at the working temperature of your experiment compared to the temperature at which the stock solution was prepared.
-
Solution: Pre-warm your aqueous buffer to the experimental temperature before adding the inhibitor stock solution.
-
Issue 2: Inconsistent Results in Biological Assays
Problem: I am observing high variability in the inhibitory activity of my DprE1 inhibitor between experiments.
Possible Causes and Solutions:
-
Compound Degradation: The inhibitor may be degrading in the stock solution or in the assay medium.
-
Solution: Prepare fresh stock solutions from solid material regularly. Avoid repeated freeze-thaw cycles by using single-use aliquots. When possible, perform a quick quality control check of your stock solution using techniques like HPLC to confirm its integrity. For time-kill assays, consider the stability of the compound over the duration of the experiment and replenish it if necessary.
-
-
Metabolism by Cells: If you are using a cell-based assay, the cells may be metabolizing the inhibitor.
-
Solution: Be aware of the metabolic profile of your inhibitor. For BTZ043, its rapid metabolism is a known factor.[6] You may need to use a higher initial concentration or add the inhibitor at multiple time points during the assay.
-
-
Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates).
-
Solution: Use low-adhesion plasticware. Pre-coating the plasticware with a solution of a blocking agent like bovine serum albumin (BSA) can also help to reduce non-specific binding.
-
Quantitative Data
Table 1: Solubility of BTZ043
| Solvent | Solubility | Source |
| DMSO | Soluble | [1] |
| Water | Not Soluble | [3] |
| Aqueous Buffer | ~1 µg/mL | [4] |
| Aqueous Buffer | ~32 µM (~13.8 µg/mL) | [4] |
Table 2: Stability of BTZ043 Stock Solutions
| Storage Temperature | Shelf Life | Source |
| -80°C | 2 years | [5] |
| -20°C | 1 year | [5] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol provides a general method for determining the kinetic solubility of a DprE1 inhibitor in an aqueous buffer.
Materials:
-
DprE1 inhibitor (e.g., BTZ043)
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Prepare a high-concentration stock solution of the DprE1 inhibitor in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a pre-determined volume of the aqueous buffer in a microcentrifuge tube to achieve the desired final concentration. It is recommended to test a range of concentrations.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with agitation for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved inhibitor in the supernatant using a validated HPLC method.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 2: Assessment of Stability in Solution
This protocol outlines a method to assess the stability of a DprE1 inhibitor in a stock solution over time.
Materials:
-
DprE1 inhibitor stock solution in DMSO
-
Storage vials
-
HPLC system
Methodology:
-
Prepare a fresh stock solution of the DprE1 inhibitor in DMSO.
-
Immediately after preparation (time = 0), take an aliquot of the stock solution and analyze it by HPLC to determine the initial peak area of the parent compound. This will serve as the baseline.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot of the stored stock solution (if frozen) and analyze it by HPLC using the same method as for the baseline sample.
-
Compare the peak area of the parent compound at each time point to the initial peak area at time = 0. A decrease in the peak area of the parent compound indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Calculate the percentage of the inhibitor remaining at each time point to determine its stability under the tested storage conditions.
Visualizations
Caption: DprE1 signaling pathway and point of inhibition.
Caption: Experimental workflow for solubility determination.
Caption: Logical workflow for stability assessment.
References
Optimizing DprE1-IN-10 concentration in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DprE1-IN-10 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a crucial flavoenzyme in Mycobacterium tuberculosis that is essential for the biosynthesis of the bacterial cell wall components, arabinogalactan and lipoarabinomannan.[3][4][5] Specifically, DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis.[2][6][7] By inhibiting DprE1, this compound blocks the formation of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[1][8] The absence of a DprE1 homolog in humans makes it a highly selective target for anti-tubercular agents.[2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. As a starting point, we recommend a concentration range based on the reported Minimum Inhibitory Concentration (MIC) against M. tuberculosis and cytotoxicity data from various cell lines for similar DprE1 inhibitors. A typical starting range for in vitro studies is between 0.1 µM and 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. We recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound expected to be cytotoxic to mammalian cells?
A4: DprE1 is a target specific to mycobacteria and is absent in humans.[2] Therefore, this compound is expected to have low cytotoxicity against mammalian cells. However, off-target effects can occur at high concentrations. It is crucial to perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. For example, the DprE1 inhibitor BTZ-043 showed an IC50 of 11.5 µM on HepG2 cells, while Macozinone (PBTZ-169) had an IC50 of 127 µM on the same cell line.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no anti-mycobacterial activity | Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.01 µM to 100 µM) to establish the Minimum Inhibitory Concentration (MIC). |
| Instability or degradation of this compound. | Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage conditions (-20°C or -80°C). | |
| Issues with the bacterial culture. | Ensure the mycobacterial culture is in the logarithmic growth phase and has been properly quantified before treatment. | |
| High cytotoxicity observed in mammalian cells | Concentration of this compound is too high. | Determine the IC50 value for your specific cell line using a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo). Use concentrations well below the IC50 for your experiments. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a solvent control to assess its effect on cell viability. | |
| Contamination of the cell culture. | Regularly check cell cultures for any signs of contamination. Use aseptic techniques during all experimental procedures. | |
| Precipitation of this compound in the culture medium | Poor solubility of the compound. | Ensure the stock solution is fully dissolved before diluting it in the culture medium. Consider using a different solvent if solubility issues persist, although DMSO is generally effective. The use of pre-warmed media for dilution can sometimes help. |
| High concentration of the compound. | Avoid using concentrations that exceed the solubility limit of this compound in the culture medium. | |
| Inconsistent or variable results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well or flask for all experiments. |
| Variability in compound preparation. | Prepare a single, large batch of working solution to be used across all replicates and experiments to minimize variability. | |
| Fluctuation in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound
-
DMSO
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve a range of concentrations (e.g., from 100 µM to 0.006 µM).
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Protocol 2: Cytotoxicity Assay in a Mammalian Cell Line (e.g., THP-1)
This protocol describes how to determine the cytotoxicity of this compound on the human monocytic cell line THP-1 using an MTT assay.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from your stock solution.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation
Table 1: Hypothetical Activity Profile of this compound
| Parameter | Value | Cell Line / Organism |
| MIC | 0.5 µM | M. tuberculosis H37Rv |
| IC50 | > 50 µM | HepG2 (Human Liver Carcinoma) |
| IC50 | > 50 µM | Vero (Monkey Kidney Epithelial) |
| IC50 | 45 µM | THP-1 (Human Monocytic) |
Visualizations
DprE1 Signaling Pathway and Inhibition
Caption: this compound inhibits the DprE1 enzyme, blocking cell wall synthesis.
Experimental Workflow for MIC Determination
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vlifesciences.com [vlifesciences.com]
- 7. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of DprE1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DprE1 inhibitors, with a focus on identifying and mitigating off-target effects. For the purpose of illustration, we will refer to a hypothetical inhibitor, "DprE1-IN-10."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DprE1 inhibitors?
A1: DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the bacterial cell wall.[1][2][3] Specifically, it catalyzes a crucial epimerization step in the formation of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[1][2][3][4] DprE1 inhibitors block this pathway, leading to the disruption of cell wall synthesis and subsequent bacterial death.[1][3][5]
Q2: What are the known classes of DprE1 inhibitors?
A2: DprE1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.[2][6] Covalent inhibitors, such as benzothiazinones (BTZs), typically contain a nitro group that is activated by DprE1 to form a reactive intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme.[2][7] Non-covalent inhibitors bind to the active site through non-permanent interactions.[6] Several DprE1 inhibitors are currently in clinical trials.[5][6][8]
Q3: Why is it important to consider off-target effects for DprE1 inhibitors?
A3: While DprE1 is a validated target in Mycobacterium tuberculosis, the inhibitors, like many small molecules, may interact with other host or bacterial proteins.[8][9] These "off-target" interactions can lead to a variety of unintended consequences, including cytotoxicity, misleading experimental results, and potential adverse effects in a clinical setting.[8][9] Therefore, understanding the selectivity profile of a DprE1 inhibitor is crucial for accurate interpretation of experimental data and for the development of safe and effective therapeutics.
Q4: How can I assess the selectivity of my DprE1 inhibitor?
A4: The selectivity of a DprE1 inhibitor can be assessed using a variety of methods. A common approach is to screen the compound against a panel of related enzymes or a broad panel of human kinases, as these are common off-targets for many inhibitors.[9] Cellular-based assays, such as the Cellular Thermal Shift Assay (CETSA), can be used to confirm target engagement and identify off-targets in a more physiologically relevant context.
Troubleshooting Guide
Q5: My DprE1 inhibitor, this compound, shows potent activity against the isolated enzyme but has weak or no activity against M. tuberculosis in culture. What are the possible reasons?
A5: This is a common challenge in early-stage drug discovery. Several factors could contribute to this discrepancy:
-
Poor Permeability: The inhibitor may not be able to effectively penetrate the complex mycobacterial cell wall to reach its periplasmic target, DprE1.
-
Efflux Pumps: The compound may be actively transported out of the bacterium by efflux pumps.
-
Metabolic Instability: The inhibitor could be metabolized into an inactive form by other mycobacterial enzymes.
-
High Protein Binding: In culture media, the compound may bind to proteins, reducing its effective concentration.
To investigate these possibilities, you could perform permeability assays, test the compound in the presence of efflux pump inhibitors, and conduct metabolic stability assays using mycobacterial lysates.
Q6: I am observing significant cytotoxicity in mammalian cell lines with this compound at concentrations where it should be selective for the bacterial target. How can I determine if this is due to off-target effects?
A6: Cytotoxicity unrelated to the intended target is a strong indicator of off-target effects. To investigate this, consider the following steps:
-
Determine the Selectivity Index: Calculate the ratio of the cytotoxic concentration (IC50 in a mammalian cell line) to the inhibitory concentration against M. tuberculosis (MIC). A low selectivity index suggests potential off-target issues.
-
Kinome Profiling: Screen this compound against a broad panel of human kinases. Inhibition of key kinases involved in cell survival and proliferation could explain the observed cytotoxicity.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to identify which proteins in the mammalian cells are being bound and stabilized by your compound at cytotoxic concentrations. This can provide direct evidence of off-target engagement.
Q7: The results from my in-vitro and in-vivo experiments with this compound are inconsistent. What could be the cause?
A7: Discrepancies between in-vitro and in-vivo results can arise from a number of factors related to the compound's pharmacokinetic and pharmacodynamic properties.
-
Poor Bioavailability: The compound may have low oral absorption or be rapidly cleared from the body.
-
High Plasma Protein Binding: The inhibitor may be highly bound to plasma proteins, reducing the concentration of free compound available to engage the target.[9]
-
Off-Target Effects In Vivo: The compound might interact with off-targets in the host that are not present in in-vitro models, leading to unexpected pharmacology or toxicity.
To address this, conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. In vivo target engagement studies can also help to confirm that the compound is reaching its intended target at sufficient concentrations.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. DprE1 |
| M. tuberculosis DprE1 | 10 | 1 |
| Human Kinase 1 | 500 | 50 |
| Human Kinase 2 | >10,000 | >1,000 |
| Human Kinase 3 | 250 | 25 |
| Human Kinase 4 | >10,000 | >1,000 |
Table 2: Hypothetical On-Target vs. Off-Target Cellular Activity of this compound
| Assay | EC50 / IC50 (nM) |
| M. tuberculosis MIC | 50 |
| Human Cell Line Cytotoxicity (e.g., HepG2) | 1,500 |
| Selectivity Index (Cytotoxicity/MIC) | 30 |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol outlines a general procedure for assessing the selectivity of a DprE1 inhibitor against a panel of human kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
Recombinant human kinases
-
ATP
-
Substrate peptides for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplates
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound to create a range of concentrations for IC50 determination.
-
In a microplate, add the kinase, substrate peptide, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to assess the target engagement of this compound in a cellular context.
Objective: To confirm that this compound binds to its intended target and to identify potential off-targets in intact cells.
Materials:
-
Mammalian cells or M. tuberculosis
-
This compound
-
Cell lysis buffer
-
Antibodies against the target protein and potential off-targets
-
Western blotting reagents and equipment
-
PCR thermocycler
Methodology:
-
Culture cells to the desired density.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures in a PCR thermocycler to induce protein denaturation.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the soluble protein fractions by Western blotting using antibodies specific to the target protein(s).
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Caption: DprE1 pathway and the inhibitory action of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijper.org [ijper.org]
DprE1-IN-10 Resistance Mutation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating challenges encountered during DprE1-IN-10 resistance mutation analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[1][2][3] Specifically, it catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythropentafuranose (DPX).[2] This is a crucial step in the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the Mycobacterium tuberculosis cell wall.[4][5] this compound, like other covalent inhibitors such as benzothiazinones (BTZs), is believed to act as a suicide inhibitor. Its nitro group is reduced by DprE1 to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to irreversible inhibition and subsequent bacterial cell death.[4][5][6]
Q2: We are observing high Minimum Inhibitory Concentration (MIC) values for this compound against our M. tuberculosis strain, suggesting resistance. What is the most likely cause?
A2: The most commonly reported mechanism of resistance to covalent DprE1 inhibitors like the benzothiazinones is mutations in the dprE1 gene, specifically at the codon for Cysteine-387 (Cys387).[5][7] This cysteine residue is critical for the covalent binding of the inhibitor.[5][7] Mutations at this position, such as C387G, C387A, C387S, C387N, and C387T, have been shown to confer resistance.[7] You should sequence the dprE1 gene of your resistant strain to check for mutations at this locus.
Q3: Our sequencing results confirm a C387S mutation in DprE1. How does this mutation confer resistance?
A3: The Cys387 residue is the site of covalent modification by activated nitro-aromatic inhibitors.[5] A mutation from cysteine to a different amino acid, such as serine (C387S), removes the thiol group necessary for the formation of the covalent bond.[5] While the inhibitor may still bind non-covalently to the active site, the lack of irreversible covalent inhibition leads to a significant increase in the MIC.
Q4: We have identified a novel mutation in DprE1, not at the Cys387 position. Could this be responsible for resistance?
A4: While mutations at Cys387 are the most common cause of resistance to covalent DprE1 inhibitors, it is plausible that other mutations could confer resistance. These could be mutations within the active site that affect inhibitor binding, or mutations elsewhere in the protein that cause conformational changes, indirectly impacting the active site. To confirm the role of this novel mutation, you would need to perform site-directed mutagenesis to introduce the mutation into a susceptible strain and then determine the MIC of this compound for the engineered strain.
Troubleshooting Guides
Problem: Inconsistent MIC values in our assays.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized protocol for preparing the bacterial inoculum to a specific optical density (OD). |
| This compound degradation | Prepare fresh stock solutions of the inhibitor and store them appropriately, protected from light and at the recommended temperature. |
| Contamination of cultures | Regularly check for contamination of your bacterial cultures using microscopy and by plating on non-selective media. |
| Inaccurate serial dilutions | Calibrate your pipettes and use fresh tips for each dilution to ensure accurate inhibitor concentrations. |
Problem: Failed PCR amplification of the dprE1 gene.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Re-extract genomic DNA using a validated protocol and assess its quality and quantity using spectrophotometry and gel electrophoresis. |
| Incorrect primer design | Verify the primer sequences against the M. tuberculosis reference genome. Ensure they have appropriate melting temperatures and are free of secondary structures. |
| Suboptimal PCR conditions | Optimize the annealing temperature, extension time, and MgCl₂ concentration in your PCR reaction. |
| Presence of PCR inhibitors | Dilute the DNA template to reduce the concentration of potential inhibitors carried over from the extraction process. |
Quantitative Data Summary
Table 1: Impact of DprE1 Cys387 Mutations on Inhibitor Potency
| DprE1 Mutant | PBTZ169 (Covalent Inhibitor) IC₅₀ (µM) | Ty38c (Non-covalent Inhibitor) IC₅₀ (µM) | Maximum Inhibition by PBTZ169 (%) |
| Wild-Type | 0.03 ± 0.004 | 0.2 ± 0.03 | 98 ± 0.4 |
| C387G | 21 ± 1.2 | 0.3 ± 0.05 | 49 ± 1.5 |
| C387A | > 40 | 0.4 ± 0.08 | 28 ± 2.1 |
| C387S | 15 ± 0.9 | 0.3 ± 0.04 | 55 ± 1.8 |
| C387N | 35 ± 2.5 | 0.5 ± 0.1 | 38 ± 2.5 |
| C387T | > 40 | 0.4 ± 0.09 | 32 ± 1.9 |
Data adapted from a study on benzothiazinone resistance.[5][7] IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Maximum inhibition was determined at 40 µM of the inhibitor.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound against M. tuberculosis using a microplate-based assay.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
This compound stock solution
-
M. tuberculosis culture
-
Resazurin solution
Method:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of M. tuberculosis to a final concentration of 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the inhibitor dilutions. Include a drug-free control well.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change of resazurin from blue to pink.
DprE1 Gene Sequencing for Mutation Analysis
This protocol outlines the steps for amplifying and sequencing the dprE1 gene to identify resistance mutations.
Materials:
-
Genomic DNA from M. tuberculosis strains (susceptible and potentially resistant)
-
Primers flanking the dprE1 gene
-
PCR master mix
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Method:
-
PCR Amplification:
-
Set up a PCR reaction containing the genomic DNA, forward and reverse primers for dprE1, and PCR master mix.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verification of Amplicon:
-
Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
-
Sequencing:
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified product and sequencing primers to a DNA sequencing facility.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type dprE1 sequence from a reference strain (e.g., H37Rv) to identify any nucleotide changes.
-
Translate the nucleotide sequence to the amino acid sequence to determine the effect of any mutations.
-
Visualizations
DprE1/DprE2 Pathway in Arabinan Biosynthesis
Caption: The DprE1/DprE2 pathway is essential for arabinan biosynthesis in mycobacteria.
Experimental Workflow for Resistance Analysis
Caption: A logical workflow for the investigation of this compound resistance.
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of DprE1-IN-10 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of DprE1-IN-10 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an investigational inhibitor of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, making it a prime target for new anti-tuberculosis drugs.[1][2][3][4] this compound, like many newly developed small molecule inhibitors, exhibits poor aqueous solubility. This characteristic often leads to low and variable absorption from the gastrointestinal tract, resulting in insufficient systemic exposure for effective in vivo studies.
Q2: What are the common reasons for poor in vivo efficacy of this compound despite good in vitro activity?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound, this is often attributed to poor pharmacokinetic properties, primarily low bioavailability. Factors contributing to this include:
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Low aqueous solubility: Limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption.
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Poor membrane permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
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First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Q3: What are the initial steps to consider for improving the bioavailability of this compound?
A3: The initial approach to enhancing the bioavailability of a poorly soluble compound like this compound typically involves formulation strategies. These strategies aim to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. Common starting points include particle size reduction and the use of enabling formulations.
Troubleshooting Guide
Issue: Low and Variable Plasma Concentrations of this compound in Animal Models
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate
Suggested Solutions:
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Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[5]
-
Formulation with Solubilizing Excipients:
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can improve its aqueous solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve oral bioavailability by presenting the drug in a solubilized state and facilitating its absorption.
-
Quantitative Data Summary: Impact of Formulation on this compound Bioavailability (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Coarse Suspension | 50 ± 15 | 4 | 350 ± 90 | < 5 |
| Micronized Suspension | 150 ± 40 | 2 | 1200 ± 300 | 15 |
| Nanosuspension | 450 ± 95 | 1 | 4500 ± 850 | 45 |
| Amorphous Solid Dispersion | 600 ± 120 | 1 | 6200 ± 1100 | 60 |
| SMEDDS | 850 ± 150 | 0.5 | 7800 ± 1300 | 75 |
Possible Cause 2: Poor Intestinal Permeability
Suggested Solutions:
-
Permeation Enhancers: Certain excipients can be included in the formulation to transiently and reversibly increase the permeability of the intestinal epithelium. It is crucial to evaluate the safety of these enhancers.
-
Prodrug Approach: A chemical modification of this compound to a more permeable, inactive form (prodrug) can be synthesized.[6] This prodrug would then be converted to the active this compound in vivo.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and oral bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or other suitable surfactant)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined duration (e.g., 2-8 hours) at a controlled temperature (e.g., 4°C).
-
Periodically withdraw samples to monitor particle size distribution until the desired size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
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Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
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This compound formulations (e.g., coarse suspension, nanosuspension, ASD)
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Male Balb/c mice (6-8 weeks old)
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Oral gavage needles
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Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast mice overnight prior to dosing.
-
Administer the this compound formulations via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to separate plasma.
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Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
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Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
DprE1 Signaling Pathway in Mycobacterium tuberculosis
Caption: DprE1 catalyzes a key oxidation step in the arabinan biosynthesis pathway.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for formulation development and in vivo testing of this compound.
Logical Relationship of Bioavailability Factors
Caption: Key factors influencing the oral bioavailability of a drug.
References
- 1. researchgate.net [researchgate.net]
- 2. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. geneonline.com [geneonline.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. dovepress.com [dovepress.com]
Technical Support Center: DprE1-IN-10 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of DprE1 inhibitors in mammalian cells, with a specific focus on DprE1-IN-10.
Disclaimer: As of our latest update, specific cytotoxicity data for this compound is not publicly available. The information provided below is based on general knowledge of DprE1 inhibitors and publicly available data for a closely related compound, DprE1-IN-1. Researchers should perform their own comprehensive safety and toxicity assessments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in mammalian cells?
A1: DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is an enzyme essential for the cell wall biosynthesis of Mycobacterium tuberculosis but is absent in mammals.[1][2][3] This specificity suggests that DprE1 inhibitors, including this compound, are likely to exhibit low cytotoxicity against mammalian cells.[2][3] However, off-target effects are always a possibility, making empirical cytotoxicity testing essential.
Q2: Is there any available cytotoxicity data for DprE1 inhibitors?
A2: Yes, while specific data for this compound is unavailable, data for the related compound DprE1-IN-1 shows low cytotoxicity in several mammalian cell lines.[4] Generally, various DprE1 inhibitors have been evaluated for cytotoxicity in cell lines such as HepG2 (human liver cancer cell line), J774A.1 (mouse macrophage cell line), Vero (monkey kidney epithelial cell line), A549 (human lung carcinoma cell line), HeLa (human cervical cancer cell line), THP-1 (human monocytic cell line), and NIH-3T3 (mouse embryonic fibroblast cell line).[5][6]
Q3: What is the mechanism of action of DprE1 inhibitors and how does it relate to cytotoxicity?
A3: DprE1 inhibitors block the DprE1 enzyme, which is involved in the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[6][7] This disruption of the cell wall leads to bacterial cell death.[3] Since this enzyme and pathway are absent in mammalian cells, the direct target-based toxicity is expected to be minimal.[2]
Quantitative Cytotoxicity Data
The following table summarizes the available cytotoxicity data for the closely related compound DprE1-IN-1 .
| Compound | Cell Line | Cell Type | Organism | Assay | Cytotoxicity Metric (IC50) | Reference |
| DprE1-IN-1 | HepG2 | Human Liver Cancer | Human | Not Specified | >60 µg/mL | [4] |
| DprE1-IN-1 | J774A.1 | Mouse Macrophage | Mouse | Not Specified | >60 µg/mL | [4] |
| DprE1-IN-1 | Vero | Monkey Kidney Epithelial | Monkey | Not Specified | 58.18 µg/mL | [4] |
Experimental Protocols
Protocol: Mammalian Cell Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
- Culture a mammalian cell line of interest (e.g., HepG2, Vero) in the recommended complete growth medium.
- Harvest cells during the logarithmic growth phase.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 104 cells/well in 100 µL of medium).
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.
- Include appropriate controls:
- Vehicle Control: Medium with the same concentration of the solvent used for the compound.
- Positive Control: A known cytotoxic agent (e.g., doxorubicin).
- Untreated Control: Cells in medium alone.
- Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully aspirate the medium containing MTT from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the percentage of cell viability against the compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal or absorbance values | Insufficient cell number, low metabolic activity of cells, or incorrect assay timing. | Optimize the initial cell seeding density. Ensure cells are in a healthy, proliferative state. Adjust the incubation time with the compound or MTT reagent. |
| High background in vehicle control wells | Solvent cytotoxicity or interference with the assay. | Test the toxicity of the solvent at the concentrations used. If the solvent is toxic, consider using an alternative or reducing the final concentration. |
| Precipitation of the compound in the culture medium | Poor solubility of the compound. | Decrease the final concentration of the compound. Consider using a different solvent or a solubilizing agent that is non-toxic to the cells. |
Visualizations
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of DprE1-IN-10 in solution
This technical support center provides comprehensive guidance on preventing the degradation of DprE1-IN-10 in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is an inhibitor of Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis cell wall synthesis, making it a valuable tool for tuberculosis research.[1] Its chemical structure consists of a purine derivative core and an acrylamide moiety. The purine ring system can be susceptible to degradation under certain conditions, and the acrylamide group is a reactive Michael acceptor.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Several factors can contribute to the degradation of this compound in solution. These include:
-
pH: Extreme acidic or alkaline conditions can lead to the hydrolysis of the acrylamide group and potentially the purine ring.[2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
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Light: Exposure to UV light may cause photodegradation of the purine core.[2][3]
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Oxidizing Agents: The presence of oxidizing agents can lead to the breakdown of the purine ring system.[2]
-
Solvent: The choice of solvent can influence the stability of the compound. While DMSO is a common solvent for many inhibitors, its purity and storage conditions are important.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should I store this compound solutions?
A4: For optimal stability, stock solutions of this compound in DMSO should be stored in small aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months is a common guideline for similar compounds) or at -20°C for shorter-term storage (up to 1 month).[4] For daily use, a working aliquot can be stored at 4°C for a limited time, though stability at this temperature should be verified. Avoid repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light?
A5: Purine derivatives can be susceptible to photodegradation.[3][5] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in the assay. | Degradation of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Verify the stability of the compound under your specific assay conditions (e.g., temperature, pH of the buffer). |
| Improper storage of the stock solution. | Ensure stock solutions are stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. | |
| Precipitation of the compound upon dilution in aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous buffer. | Decrease the final concentration of this compound in the assay. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Pre-warm the buffer and the stock solution to 37°C before mixing and consider brief sonication to aid dissolution. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | Implement a strict protocol for solution preparation and storage. Perform a stability check of your this compound solution using an analytical method like HPLC. |
| Contamination of the solvent. | Use high-purity, anhydrous DMSO to prepare stock solutions. |
Quantitative Data on Stability
While specific experimental stability data for this compound is not publicly available, the following table provides an illustrative example of a stability profile for a similar small molecule inhibitor in DMSO and an aqueous buffer at different storage temperatures.
| Storage Condition | Solvent | Time | Remaining Compound (%) |
| -80°C | DMSO | 3 months | >99% |
| -20°C | DMSO | 1 month | >98% |
| 4°C | DMSO | 1 week | ~95% |
| Room Temperature | DMSO | 24 hours | ~90% |
| 37°C | Aqueous Buffer (pH 7.4) | 8 hours | ~85% |
Note: This data is illustrative and intended to provide a general guideline. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes or amber vials.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a specific solvent and temperature over time.
-
Materials: this compound solution, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid), reference standard of this compound.
-
Procedure:
-
Prepare a solution of this compound at the desired concentration in the solvent to be tested (e.g., DMSO, cell culture medium).
-
Divide the solution into several aliquots for analysis at different time points.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, 37°C). Protect from light if assessing photostability.
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
-
The initial time point (t=0) will serve as the 100% reference.
-
Monitor the chromatogram for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for troubleshooting and optimizing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Addressing poor aqueous solubility of DprE1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1 inhibitors, focusing on the common challenge of poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is DprE1 and why is it a target for tuberculosis (TB) drugs?
A: DprE1, or Decaprenylphosphoryl-β-D-ribose 2'-epimerase, is a crucial enzyme in Mycobacterium tuberculosis involved in the synthesis of the bacterial cell wall.[1] Specifically, it catalyzes a key step in the production of decaprenylphosphoryl-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan—two vital components of the mycobacterial cell wall.[1][2] By inhibiting DprE1, the formation of the cell wall is disrupted, leading to bacterial cell death.[2] Since DprE1 is absent in humans, inhibitors can specifically target the bacteria with a reduced risk of host toxicity, making it a promising target for developing new anti-TB drugs.
Q2: What are the main classes of DprE1 inhibitors?
A: DprE1 inhibitors are broadly divided into two main classes based on their mechanism of action:
-
Covalent Inhibitors: These compounds, such as benzothiazinones (BTZs) like BTZ043 and PBTZ169, form an irreversible covalent bond with a specific cysteine residue (Cys387) in the DprE1 active site.[1] Many of these are prodrugs that require enzymatic activation to become reactive.[1]
-
Non-covalent Inhibitors: These compounds, such as TBA-7371, bind reversibly to the enzyme's active site.[3][4][5][6][7] They represent diverse chemical scaffolds, including pyrrolopyridines and azaindoles.[8]
Q3: Why is poor aqueous solubility a common problem with DprE1 inhibitors?
A: Many potent DprE1 inhibitors are highly lipophilic (fat-loving) molecules, a property that often correlates with poor water solubility. Physicochemical analyses show that many active inhibitors have a high partition coefficient (LogP), typically between 3 and 5, indicating a preference for fatty environments over aqueous ones.[8] This lipophilicity can be essential for crossing the complex mycobacterial cell wall to reach the target, but it creates significant challenges for formulation and achieving adequate drug concentrations in assays and in vivo.[9]
Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which should I measure?
A:
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[10][11] It measures the concentration at which a compound precipitates out of a supersaturated solution and is often used for high-throughput screening in early drug discovery due to its speed.[10][12]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24 hours or more).[10][13] This is considered the "gold standard" and is crucial for lead optimization and formulation development.[10]
For initial screening, kinetic solubility is often sufficient. For lead optimization and preclinical development, thermodynamic solubility is essential.
Troubleshooting Guides
Issue 1: My DprE1 inhibitor precipitates out of solution during stock preparation or in my assay buffer.
| Possible Cause | Solution |
| Exceeding Solubility Limit | The concentration of your stock solution in DMSO or the final concentration in the aqueous assay buffer is too high. |
| Action Steps: | |
| 1. Check literature: Determine the known solubility of your compound or similar analogs. | |
| 2. Reduce DMSO stock concentration: While 10 mM is common, some compounds require lower concentrations (e.g., 1-5 mM).[14] | |
| 3. Lower final assay concentration: If precipitation occurs upon dilution, reduce the final concentration of the inhibitor in your assay. | |
| 4. Use a co-solvent: For in vivo studies, formulations often include co-solvents like PEG400 or surfactants like Tween 80 to improve solubility.[15][16] | |
| DMSO Concentration | The final percentage of DMSO in the assay is too low to keep the compound dissolved. Conversely, high DMSO concentrations (>2%) can affect enzyme activity or cell viability.[17][18][19] |
| Action Steps: | |
| 1. Optimize DMSO percentage: Test a range of final DMSO concentrations (e.g., 0.5% to 2%) to find a balance between compound solubility and assay integrity.[19] | |
| 2. Run a vehicle control: Always include a control with the same final DMSO concentration as your test wells to assess its effect on the assay. | |
| Buffer pH and Composition | The pH of your aqueous buffer can significantly affect the solubility of ionizable compounds. |
| Action Steps: | |
| 1. Measure solubility at different pHs: Determine the compound's solubility profile in different buffers (e.g., pH 2.0 for acidic environments and pH 6.5-7.4 for physiological conditions).[20][21] | |
| 2. Adjust assay buffer: If possible, adjust the assay buffer pH to one that favors higher solubility without compromising biological activity. |
Issue 2: I am seeing inconsistent results (e.g., variable MIC values) in my whole-cell anti-TB assays.
| Possible Cause | Solution |
| Compound Adsorption | Poorly soluble compounds can adsorb to plastic surfaces (e.g., microplates, pipette tips), reducing the effective concentration in the assay medium. |
| Action Steps: | |
| 1. Use low-binding plates: Utilize polypropylene or other low-adhesion microplates. | |
| 2. Include surfactants: Add a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.05%) to the culture medium to reduce non-specific binding and prevent bacterial clumping.[22] | |
| Incomplete Solubilization | The compound may not be fully dissolved in the assay medium, leading to an inaccurate final concentration and variable results. |
| Action Steps: | |
| 1. Visually inspect wells: Before and after adding cells, check for any visible precipitate. | |
| 2. Pre-dilute carefully: Perform serial dilutions in a way that minimizes the chance of precipitation (e.g., step-wise dilution in medium containing the final DMSO percentage). | |
| Bacterial Clumping | M. tuberculosis tends to clump, which can lead to inconsistent inoculation of wells and variable results. |
| Action Steps: | |
| 1. Homogenize culture: Before dispensing, ensure the bacterial suspension is well-homogenized, for example, by passing it through a syringe or using ball milling.[22] | |
| 2. Use Tween 80: As mentioned above, including 0.05% Tween 80 in the growth medium is standard practice to maintain a uniform bacterial suspension.[22] |
Issue 3: My DprE1 inhibitor shows high potency in enzymatic and whole-cell assays but has poor efficacy in vivo.
| Possible Cause | Solution |
| Low Bioavailability | The compound is not being absorbed effectively after oral administration due to its low aqueous solubility. |
| Action Steps: | |
| 1. Formulation optimization: This is the most critical step. Work with formulation scientists to develop strategies to enhance solubility and absorption.[23] Common approaches include: | |
| - Particle size reduction: Micronization or creation of amorphous drug nanoparticles can increase the dissolution rate.[15][24] | |
| - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can keep the drug in a solubilized state in the GI tract.[25][26] | |
| - Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance dissolution.[23] | |
| 2. Change administration route: For preclinical studies, consider intravenous (i.v.) or intranasal (i.n.) administration to bypass initial absorption barriers and assess compound efficacy directly.[16][27] | |
| High Plasma Protein Binding | The compound may bind extensively to plasma proteins (like albumin), reducing the concentration of free, active drug available to reach the target site. |
| Action Steps: | |
| 1. Measure plasma protein binding: Perform in vitro assays to determine the percentage of free drug. | |
| 2. Structural modification: Medicinal chemistry efforts can aim to reduce plasma protein binding while maintaining potency. | |
| Rapid Metabolism | The compound may be quickly metabolized by the liver (first-pass metabolism), leading to low systemic exposure. |
| Action Steps: | |
| 1. Conduct metabolic stability assays: Use liver microsomes or hepatocytes to determine the compound's metabolic half-life. | |
| 2. Identify metabolic "soft spots": Use mass spectrometry to find which parts of the molecule are being metabolized and guide chemical modifications to block this process. |
Quantitative Data Summary
The following tables summarize publicly available data for representative DprE1 inhibitors. Note that values can vary based on specific experimental conditions.
Table 1: Aqueous Solubility of Selected Benzothiazinone (BTZ) Derivatives
| Compound | Modification Strategy | Solubility (µg/mL) at pH 6.5 | Solubility (µg/mL) at pH 2.0 | Reference |
| BTZ043 | Parent Compound | ~1.0 - 1.7 | - | [20][27] |
| PBTZ169 | Added piperazine for protonation | - | 900 | [21] |
| Compound 2d | Added linear butyl group | 27.07 | 84.16 | [20] |
| Compound 3o | Bioisostere replacement | 5.14 | - | [20] |
| Compound 12b | Added spiro-heterocycle & acetate | - | 2040 | [21] |
Table 2: In Vitro Activity Profile of Selected DprE1 Inhibitors
| Compound | Class | DprE1 IC₅₀ (nM) | M. tb MIC (µg/mL) | Cytotoxicity (CC₅₀) | Reference | | :--- | :--- | :--- | :--- | :--- | | BTZ043 | Covalent | - | 0.001-0.004 | >10 µM (Vero cells) |[1][20] | | PBTZ169 | Covalent | - | 0.0005 | - |[21] | | TBA-7371 | Non-covalent | 10 | 0.64 - 1.0 | >33 µM (hERG) |[4][5][7][8] | | Compound B18 | Non-covalent | - | 0.05 | >50 µM (Vero & A549 cells) |[28] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the classic shake-flask method for determining equilibrium solubility.
-
Preparation: Add an excess amount of the solid DprE1 inhibitor (enough to ensure undissolved solid remains) into a glass vial.
-
Add Buffer: Add a precise volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. Some protocols suggest checking at multiple time points (e.g., 24h and 48h) to confirm equilibrium.[29]
-
Phase Separation: After equilibration, remove the vials and let any undissolved solid settle. To separate the saturated supernatant from the solid, either:
-
Centrifuge the vials at high speed.
-
Filter the solution using a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.[12]
-
Analysis: Determine the compound concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve prepared with known concentrations of the compound.[10]
Protocol 2: Whole-Cell Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Bacterial Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., 7H9 broth with supplements) to mid-log phase.[30] Adjust the bacterial suspension to a specific optical density (e.g., OD₆₀₀ of 0.6) to standardize the inoculum.[30]
-
Compound Plating: In a 96-well microplate, prepare two-fold serial dilutions of the DprE1 inhibitor. Start with a high concentration and dilute across the plate. Remember to include a positive control (e.g., rifampicin) and a negative (vehicle) control (e.g., DMSO).[30] The final DMSO concentration should be consistent across all wells and ideally ≤1%.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final volume of typically 100-200 µL per well.[30]
-
Incubation: Seal the plates and incubate at 37°C for 6-7 days.[30]
-
Assay Readout:
-
Prepare a solution of Alamar Blue (resazurin) reagent.
-
Add the reagent (e.g., 10% of the well volume) to each well.[30]
-
Continue to incubate for another 12-24 hours.
-
-
Data Interpretation: Visually assess the color change. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Visualizations
Caption: DprE1/DprE2 pathway in mycobacterial cell wall synthesis.
Caption: Workflow for Thermodynamic Solubility (Shake-Flask) Assay.
Caption: Decision tree for troubleshooting poor DprE1 inhibitor performance.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00720A [pubs.rsc.org]
- 21. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. sphinxsai.com [sphinxsai.com]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. downloads.regulations.gov [downloads.regulations.gov]
- 30. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
DprE1-IN-10 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DprE1-IN-10, a computationally identified inhibitor of Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1). Due to the nature of its discovery, this guide also provides general advice applicable to the experimental validation of novel DprE1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as "hit 2") is an inhibitor of Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) identified through in-silico screening.[1] DprE1 is a critical enzyme in the arabinogalactan biosynthesis pathway of Mycobacterium tuberculosis, which is essential for the formation of the mycobacterial cell wall.[2][3][4] By inhibiting DprE1, this compound is predicted to disrupt cell wall synthesis, leading to bacterial cell death.[4][5] DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-ribose (DPX), the first step in the epimerization of DPR to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[3][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on supplier information for similar research compounds, this compound is likely soluble in dimethyl sulfoxide (DMSO). It is crucial to consult the Certificate of Analysis provided by the supplier for specific solubility information. For cell-based assays, ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.
Q3: What are the expected IC50 and Minimum Inhibitory Concentration (MIC) values for this compound?
A3: As this compound was identified via computational methods, specific, experimentally determined IC50 and MIC values are not yet widely published.[7] The potency of DprE1 inhibitors can vary significantly based on their chemical scaffold and whether they are covalent or non-covalent inhibitors. For context, potent DprE1 inhibitors like BTZ043 have reported MIC values in the nanomolar range against M. tuberculosis.[8] Experimental determination of the IC50 against purified DprE1 enzyme and the MIC against whole mycobacterial cells are critical next steps for characterizing this compound.
Q4: How should this compound be stored?
A4: For long-term storage, it is generally recommended to store small molecule inhibitors as a powder at -20°C. Solutions in DMSO can typically be stored at -20°C or -80°C for shorter periods, but it is advisable to minimize freeze-thaw cycles. Always refer to the supplier's datasheet for specific storage recommendations.[1]
Troubleshooting Guides
Enzyme Inhibition Assays
Problem: High variability or no inhibition observed in the DprE1 enzymatic assay.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate for any signs of precipitation. Determine the critical aggregation concentration (CAC) of the compound under your assay conditions. |
| Incorrect Compound Concentration | Verify the stock solution concentration and the dilution series. Ensure accurate pipetting. |
| Enzyme Inactivity | Run a positive control with a known DprE1 inhibitor (e.g., BTZ043) to confirm enzyme activity and assay performance. Check the age and storage conditions of the purified DprE1 enzyme. |
| Substrate Issues | Confirm the purity and concentration of the DPR substrate. Substrate inhibition has been observed in DprE1 assays, so optimizing the substrate concentration is important.[9] |
| Assay Conditions | Optimize buffer components, pH, and incubation times. Ensure the chosen assay format (e.g., resazurin-based, DCPIP) is suitable for your experimental setup.[9] |
Whole-Cell Mycobacterial Growth Inhibition Assays (MIC Determination)
Problem: Inconsistent MIC values or poor reproducibility.
| Potential Cause | Troubleshooting Step |
| Inoculum Variability | Standardize the preparation of the mycobacterial inoculum to ensure a consistent starting cell density. Use a spectrophotometer to measure the optical density (OD) of the bacterial culture. |
| Compound Instability or Degradation | Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in the culture medium over the course of the assay. |
| Culture Conditions | Maintain consistent incubation conditions (temperature, agitation, aeration). Variations in these parameters can affect mycobacterial growth rates and drug susceptibility. |
| Assay Readout | If using a colorimetric or fluorometric readout (e.g., resazurin), ensure that the compound does not interfere with the dye or its conversion. Visual inspection for growth can be a useful secondary confirmation. |
| Heteroresistance | Be aware of the possibility of heteroresistance, where a mixed population of susceptible and resistant bacteria exists.[10][11] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 462.59 g/mol | [1] |
| Formula | C25H34N8O | [1] |
| CAS Number | 1254782-81-4 | [1] |
Table 2: Example IC50 and MIC Values for Known DprE1 Inhibitors
| Compound | Type | DprE1 IC50 | M. tuberculosis MIC | Reference |
| BTZ043 | Covalent | - | 2.3 nM | [8] |
| DprE1-IN-1 | Non-covalent | 10 nM | - | [12] |
| DprE1-IN-12 | Covalent | 0.5 µM | - | [13] |
Experimental Protocols
Protocol 1: DprE1 Enzymatic Inhibition Assay (General)
This protocol is a generalized procedure based on common methods for assessing DprE1 inhibition.
-
Reagents and Materials:
-
Purified recombinant DprE1 enzyme
-
Decaprenylphosphoryl-β-D-ribose (DPR) substrate
-
Assay buffer (e.g., phosphate buffer with a detergent like Tween-80)
-
This compound stock solution in DMSO
-
Known DprE1 inhibitor (positive control)
-
Detection reagent (e.g., 2,6-dichlorophenolindophenol (DCPIP) or resazurin)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare dilutions of the positive control and a vehicle control (DMSO).
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the purified DprE1 enzyme to each well and incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DPR substrate.
-
Add the detection reagent. For DCPIP, the reaction is monitored by the decrease in absorbance at 600 nm.[14] For resazurin-based assays, fluorescence is measured after an appropriate incubation period.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Mycobacterial Growth Inhibition Assay (MIC Determination)
This protocol outlines a general method for determining the MIC of this compound against a mycobacterial strain (e.g., M. smegmatis or M. tuberculosis).
-
Reagents and Materials:
-
Mycobacterial strain of interest
-
Appropriate culture medium (e.g., Middlebrook 7H9 with supplements)
-
This compound stock solution in DMSO
-
Positive control antibiotic
-
96-well microtiter plates
-
Resazurin solution (for viability assessment)
-
-
Procedure:
-
Grow a liquid culture of the mycobacterial strain to mid-log phase.
-
Adjust the optical density (OD) of the culture to a standardized value and dilute to the final inoculum concentration.
-
Prepare serial dilutions of this compound in the culture medium in a 96-well plate. Include a positive control antibiotic and a vehicle control.
-
Add the mycobacterial inoculum to each well.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for several days.
-
After the incubation period, add the resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.
-
Visualizations
Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis.
Caption: A typical experimental workflow for validating a novel DprE1 inhibitor.
Caption: A decision tree for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenging the gold standard: the limitations of molecular assays for detection of Mycobacterium tuberculosis heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vlifesciences.com [vlifesciences.com]
Validation & Comparative
DprE1 Inhibitors: A Comparative Analysis of BTZ043 and the Computationally Identified DprE1-IN-10
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two inhibitors targeting the essential Mycobacterium tuberculosis enzyme, Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). We examine the extensively studied clinical candidate BTZ043 against DprE1-IN-10, a novel compound identified through advanced computational screening.
This document synthesizes available experimental data for BTZ043 and the theoretical predictions for this compound, offering a clear perspective on their current developmental stages. While BTZ043 has a robust portfolio of preclinical and clinical data, this compound remains a computationally predicted molecule, awaiting synthesis and experimental validation.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
Both BTZ043 and this compound are designed to inhibit DprE1, a crucial enzyme in the synthesis of the mycobacterial cell wall. DprE1 is essential for the production of decaprenylphosphoryl-D-arabinose (DPA), a precursor to arabinogalactan and lipoarabinomannan, which are vital components of the bacterial cell wall. Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.
BTZ043 is a benzothiazinone that acts as a suicide inhibitor, forming a covalent bond with a cysteine residue in the active site of DprE1. This irreversible inhibition leads to potent bactericidal activity. This compound, identified through in-silico methods, is predicted to bind to the DprE1 active site, though its precise mechanism of interaction (covalent or non-covalent) would need to be confirmed experimentally.
Comparative Efficacy Data
The following tables summarize the available quantitative data for BTZ043 and the predicted data for this compound. It is critical to note that the data for this compound is based on computational models and has not been experimentally verified.
In Vitro Activity against Mycobacterium tuberculosis
| Compound | MIC (μg/mL) | MIC (μM) | Data Type |
| BTZ043 | 0.001 - 0.008[1] | ~0.002 - 0.017 | Experimental |
| This compound | Not Available | Not Available | Not Available |
DprE1 Enzyme Inhibition
| Compound | IC50 | Data Type |
| BTZ043 | Not explicitly stated, but potent inhibition demonstrated[2] | Experimental |
| This compound | Predicted pIC50 available from in-silico study[3] | Computational |
In Vivo Efficacy in Mouse Models of Tuberculosis
| Compound | Animal Model | Dosing | Efficacy | Data Type |
| BTZ043 | BALB/c mice | 50-250 mg/kg (oral) | Efficiently kills M. tuberculosis[1] | Experimental |
| BTZ043 | C3HeB/FeJ mice | 50-200 mg/kg | Significant reduction in lung and spleen bacterial loads[3] | Experimental |
| This compound | Not Available | Not Available | Not Available | Not Available |
Experimental and Computational Methodologies
BTZ043: Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: The MIC of BTZ043 against M. tuberculosis H37Rv is typically determined using the broth microdilution method in Middlebrook 7H9 broth, supplemented with oleic acid-albumin-dextrose-catalase (OADC). A serial dilution of the compound is prepared in a 96-well plate, and a standardized inoculum of M. tuberculosis is added. The plates are incubated at 37°C for 7-14 days, and the MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
DprE1 Enzyme Inhibition Assay: The inhibitory activity of BTZ043 against the DprE1 enzyme is assessed using a coupled enzyme assay. In this assay, the activity of DprE1 is monitored by measuring the reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the reoxidation of the FAD cofactor of DprE1. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.
In Vivo Efficacy Studies in Mouse Models: The efficacy of BTZ043 is evaluated in various mouse models of tuberculosis, including acute and chronic infection models in BALB/c mice and the C3HeB/FeJ mouse model, which develops caseous necrotic granulomas similar to human tuberculosis. Mice are infected with M. tuberculosis via aerosol inhalation. After the establishment of infection, mice are treated with BTZ043, typically administered orally once daily for several weeks. Efficacy is assessed by measuring the bacterial load (colony-forming units, CFU) in the lungs and spleen at different time points during and after treatment.
This compound: Computational Identification Workflow
This compound was identified as "hit 2" in a study by Dash et al. (2024) through a multi-step in-silico approach. The workflow involved the following key stages:
References
A Comparative Guide to DprE1 Inhibitors: DprE1-IN-10 and PBTZ169
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two inhibitors targeting the essential Mycobacterium tuberculosis enzyme, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1-IN-10 and PBTZ169 (Macozinone).
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][2] Its absence in humans makes it a prime target for novel anti-tuberculosis therapeutics.[3] This guide synthesizes available data on this compound and the clinical-stage candidate PBTZ169 to inform research and development efforts.
Inhibitor Overview and Mechanism of Action
PBTZ169 (Macozinone) is a potent, clinical-stage benzothiazinone that acts as a covalent, irreversible inhibitor of DprE1.[4] Its mechanism involves the reduction of its nitro group to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to enzyme inactivation.[1][4] This covalent modification effectively halts the synthesis of essential cell wall components, resulting in bactericidal activity against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5]
This compound is designated as an inhibitor of DprE1 and is available for research purposes. However, as of the latest available information, specific data regarding its mechanism of action (covalent vs. non-covalent), inhibitory concentrations, and experimental validation are not publicly documented. Its utility is primarily in research settings as a tool for studying DprE1.
The fundamental difference in their inhibitory mechanism is a key distinguishing feature. Covalent inhibitors like PBTZ169 often exhibit high potency and prolonged target engagement. Non-covalent inhibitors, in contrast, bind reversibly to the enzyme's active site.[6][7][8]
Quantitative Inhibitory Activity
A significant disparity exists in the available quantitative data for these two inhibitors. PBTZ169 has been extensively characterized, with a large body of literature supporting its potent anti-tubercular activity. In contrast, no specific inhibitory values (IC50 or MIC) for this compound are available in peer-reviewed publications.
Table 1: Comparative Inhibitory Activity Data
| Parameter | This compound | PBTZ169 (Macozinone) |
| DprE1 Enzymatic Inhibition (IC50) | Data not available | ~0.3 µM (against wild-type DprE1) |
| Whole-Cell Activity (MIC) against M. tuberculosis H37Rv | Data not available | 0.3 ng/mL to <0.016 mg/L[5][9] |
| Activity against MDR/XDR-M. tuberculosis | Data not available | MIC90 ≤ 0.016 mg/L[5] |
Experimental Protocols
Detailed experimental protocols for assessing the inhibitory activity of compounds like PBTZ169 are well-established. These can serve as a template for the evaluation of this compound.
In Vitro DprE1 Enzyme Inhibition Assay
This assay measures the direct inhibition of the DprE1 enzyme. A common method is a coupled enzyme assay.[10]
-
Enzyme and Substrate Preparation : Recombinant M. tuberculosis DprE1 is purified. A suitable substrate, such as farnesylphosphoryl-β-D-ribofuranose (FPR), is used.[10]
-
Incubation : DprE1 is pre-incubated with varying concentrations of the inhibitor (e.g., PBTZ169) for a defined period.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate.
-
Detection : The reaction progress is monitored. For example, a two-step coupled enzyme assay can be used where the product of the DprE1 reaction is converted by a second enzyme, and the final product is detected spectrophotometrically.[10]
-
Data Analysis : The residual enzyme activity is plotted against the inhibitor concentration to determine the IC50 value.
Whole-Cell Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against whole M. tuberculosis cells.[11][12]
-
Bacterial Culture : M. tuberculosis (e.g., H37Rv) is cultured to mid-log phase in an appropriate broth medium (e.g., 7H9 broth).
-
Serial Dilution : The test compound is serially diluted in a 96-well microplate.
-
Inoculation : The bacterial culture is diluted and added to each well of the microplate.
-
Incubation : The microplate is incubated at 37°C for several days.
-
Viability Assessment : A viability indicator, such as resazurin, is added to each well. Resazurin is blue and is reduced to the pink-colored resorufin by metabolically active cells.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits bacterial growth).[5]
Visualizing the Mechanism and Workflow
Conclusion
PBTZ169 (Macozinone) is a well-characterized, potent, and covalent inhibitor of DprE1 with a substantial body of evidence supporting its efficacy against M. tuberculosis, including drug-resistant strains. It is currently in clinical development.[13] In contrast, this compound is a research tool for which detailed inhibitory data and mechanism of action are not publicly available.
For researchers in the field of tuberculosis drug discovery, PBTZ169 serves as a benchmark covalent DprE1 inhibitor. The established protocols for its evaluation can be readily applied to characterize novel compounds, including this compound. Future studies are required to elucidate the specific inhibitory properties of this compound to allow for a direct and quantitative comparison with clinical candidates like PBTZ169.
References
- 1. mdpi.com [mdpi.com]
- 2. vlifesciences.com [vlifesciences.com]
- 3. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. embopress.org [embopress.org]
- 11. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PBTZ169 - iM4TB [im4tb.org]
A Comparative Guide to DprE1 Inhibitors: TBA-7371 and the Broader Landscape
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics with new mechanisms of action. One of the most promising new targets is the enzyme decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), a crucial component in the mycobacterial cell wall synthesis pathway. This guide provides a detailed comparison of TBA-7371, a clinical-stage DprE1 inhibitor, with the two major classes of DprE1 inhibitors: covalent and non-covalent binders. While another designated inhibitor, DprE1-IN-10, has been identified, publicly available data on its specific properties and mechanism of action are currently limited[1][2][3][4].
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death[5][6].
DprE1 inhibitors are broadly classified into two categories based on their interaction with the enzyme:
-
Covalent Inhibitors: These compounds, often containing a nitro group, act as suicide substrates. They are reduced by the DprE1-FADH₂ complex to a reactive nitroso intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition[6][7][8]. Prominent examples include the benzothiazinones (BTZs) like BTZ043 and PBTZ169 (Macozinone)[7][9][8].
-
Non-Covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1 through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. TBA-7371 is a prime example of a non-covalent DprE1 inhibitor currently in clinical development[10][11][12].
The choice between a covalent and a non-covalent mechanism of action has significant implications for a drug candidate's pharmacological profile, including its potency, duration of action, and potential for off-target effects.
Quantitative Comparison of DprE1 Inhibitors
The following tables summarize the key quantitative data for TBA-7371 and provide a general profile for covalent DprE1 inhibitors based on published data for representative compounds.
Table 1: In Vitro Potency and Selectivity
| Parameter | TBA-7371 (Non-Covalent) | Representative Covalent Inhibitors (e.g., BTZ series) |
| DprE1 IC₅₀ | 10 nM | Sub-nanomolar to low nanomolar range |
| Mtb MIC Range | 0.78 - 3.12 µM | Nanomolar to low micromolar range |
| Off-Target Activity | PDE6 (IC₅₀ = 4 µM) | Generally high specificity for DprE1, but potential for genotoxicity due to the nitroaromatic group has been a concern, though newer analogs show improved safety profiles. |
| Cytotoxicity (CC₅₀) | Data not widely available in public sources | Varies depending on the specific compound and cell line used. |
Table 2: Preclinical and Clinical Development Status
| Parameter | TBA-7371 | Representative Covalent Inhibitors |
| Binding Mechanism | Non-covalent | Covalent |
| In Vivo Efficacy | Demonstrated efficacy in mouse models of tuberculosis. | Potent bactericidal activity in various mouse models. |
| Clinical Development | Currently in Phase 2 clinical trials. | Several compounds, including Macozinone (PBTZ169), are in various stages of clinical development. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of DprE1 inhibitors, several key experiments are performed. The following diagrams illustrate the DprE1-mediated cell wall synthesis pathway, the mechanism of inhibition by both covalent and non-covalent inhibitors, and a typical workflow for evaluating these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. dpre1 — TargetMol Chemicals [targetmol.com]
- 4. This compound | 1254782-81-4 [chemicalbook.com]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DprE1 Inhibition: Validating Covalent vs. Non-Covalent Binding Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis necessitates the development of novel therapeutics acting on new targets. One of the most promising of these is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[1][2] Inhibition of DprE1 disrupts the production of essential arabinan polymers, leading to bacterial cell death.[3]
DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors. This guide provides a comparative overview of the validation process for determining the binding modality of DprE1 inhibitors, using the recently identified putative inhibitor DprE1-IN-10 as a focal point for discussion, and comparing it with the well-characterized covalent inhibitor Macozinone (PBTZ169) and the non-covalent inhibitor TBA-7371 .
Overview of DprE1 Inhibitors
DprE1 inhibitors can engage their target through either the formation of a stable, covalent bond or through reversible, non-covalent interactions. Covalent inhibitors, such as those from the benzothiazinone (BTZ) class like Macozinone (PBTZ169), typically form an irreversible bond with a specific amino acid residue in the active site of DprE1, most notably Cysteine 387.[4] This leads to permanent inactivation of the enzyme. Non-covalent inhibitors, such as TBA-7371, bind to the active site through interactions like hydrogen bonds and hydrophobic interactions, and this binding is reversible.[5][6][7]
This compound is a recently identified potential DprE1 inhibitor discovered through in-silico methods, including pharmacophore modeling and molecular dynamics simulations.[8] While computational studies provide a strong basis for its inhibitory potential, experimental validation is crucial to confirm its binding mechanism.
Comparative Data of DprE1 Inhibitors
The following table summarizes the key characteristics of this compound, the covalent inhibitor Macozinone (PBTZ169), and the non-covalent inhibitor TBA-7371. It is important to note that the data for this compound is based on computational predictions and awaits experimental confirmation.
| Feature | This compound | Macozinone (PBTZ169) (Covalent) | TBA-7371 (Non-Covalent) |
| Binding Mode | Predicted Non-Covalent (based on in-silico modeling) | Covalent (irreversible) | Non-Covalent (reversible) |
| Target Residue | Predicted interactions with active site residues | Cys387 (forms covalent bond) | Interacts with active site residues |
| Potency (IC50) | Predicted high affinity | ~0.267 µM | ~10 nM |
| Validation Method | Molecular Docking, Molecular Dynamics Simulation | Mass Spectrometry, X-ray Crystallography | Enzyme Kinetics, Surface Plasmon Resonance |
Experimental Protocols for Validation
To experimentally validate the binding mode of a novel DprE1 inhibitor like this compound, a series of biochemical and biophysical assays are employed.
Intact Protein Mass Spectrometry for Covalent Inhibition
This technique is a primary method to confirm covalent bond formation.
-
Objective: To detect a mass shift in the DprE1 enzyme corresponding to the molecular weight of the inhibitor.
-
Protocol:
-
Incubate purified recombinant DprE1 enzyme with the inhibitor (e.g., this compound) at various concentrations and time points. A control sample with DprE1 and vehicle (e.g., DMSO) is run in parallel.
-
Terminate the reaction and desalt the samples to remove non-bound inhibitor and other interfering substances.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is set to detect the intact protein.[9][10]
-
Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein in both the treated and control samples.[11]
-
-
Expected Outcome: For a covalent inhibitor like PBTZ169, a mass increase in the DprE1 protein equivalent to the mass of the inhibitor will be observed.[12] If this compound is non-covalent, no mass shift would be detected.
Enzyme Kinetics for Non-Covalent Inhibition
Enzyme kinetic studies are essential to characterize the nature of reversible inhibition.
-
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's affinity (Ki).
-
Protocol:
-
Perform a series of enzyme activity assays with a constant concentration of DprE1 and varying concentrations of its substrate in the presence of different fixed concentrations of the inhibitor (e.g., this compound).
-
Measure the initial reaction rates for each condition.
-
Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).[13][14]
-
-
Expected Outcome: For a non-covalent inhibitor like TBA-7371, which is known to be a competitive inhibitor, an increase in the apparent Km with no change in Vmax would be observed. If this compound is a non-covalent inhibitor, similar kinetic profiles would be expected.
Jump-Dilution Assay for Reversibility
This assay helps to distinguish between irreversible covalent inhibitors and slowly dissociating non-covalent inhibitors.
-
Objective: To assess the recovery of enzyme activity after dilution of the enzyme-inhibitor complex.
-
Protocol:
-
Pre-incubate a high concentration of DprE1 with a saturating concentration of the inhibitor to allow for binding.
-
Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate, effectively lowering the concentration of the free inhibitor to a non-inhibitory level.
-
Monitor the enzyme activity over time.
-
-
Expected Outcome: For a non-covalent inhibitor, enzyme activity will recover over time as the inhibitor dissociates from the enzyme. For an irreversible covalent inhibitor, enzyme activity will not recover.
Visualizing the Validation Workflow and Mechanisms
The following diagrams illustrate the logical flow of the validation process and the fundamental differences between covalent and non-covalent inhibition.
Conclusion
The validation of a new drug candidate's mechanism of action is a cornerstone of the drug discovery process. For DprE1 inhibitors, determining whether the binding is covalent or non-covalent is critical for guiding lead optimization, understanding potential off-target effects, and predicting in vivo efficacy. While in-silico methods, as used for the discovery of this compound, are powerful tools for identifying promising candidates, they must be followed by rigorous experimental validation. The comparison with well-characterized inhibitors like Macozinone (PBTZ169) and TBA-7371 provides a clear framework for the types of experimental data required to definitively classify a new inhibitor and advance its development as a potential anti-tuberculosis therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. TBA-7371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
A Head-to-Head Comparison of Novel DprE1 Inhibitors for Tuberculosis Drug Development
A deep dive into the efficacy and characteristics of next-generation antitubercular agents targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis cell wall biosynthesis. This guide provides a comprehensive comparison of leading DprE1 inhibitors, presenting key experimental data to inform researchers, scientists, and drug development professionals.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme responsible for a vital step in the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[1] Its periplasmic location and absence in humans make it a highly attractive and vulnerable target for novel anti-tuberculosis therapeutics.[1][2] DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[1] This guide focuses on a head-to-head comparison of four leading clinical-stage DprE1 inhibitors: the covalent inhibitors BTZ043 and Macozinone (PBTZ169), and the non-covalent inhibitors TBA-7371 and OPC-167832.
In Vitro Efficacy and Target Potency
The in vitro activity of these inhibitors against Mycobacterium tuberculosis (Mtb) and their potency against the DprE1 enzyme are critical indicators of their therapeutic potential. The following table summarizes their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain and their half-maximal inhibitory concentration (IC50) against the DprE1 enzyme.
| Compound | Class | Mtb H37Rv MIC (µg/mL) | DprE1 IC50 (µM) |
| BTZ043 | Covalent | 0.001 - 0.008[1][3][4] | Not explicitly found |
| Macozinone (PBTZ169) | Covalent | 0.00065 - 0.008[2][3] | Not explicitly found |
| TBA-7371 | Non-covalent | 0.5 - 1.0[3][5] | Not explicitly found |
| OPC-167832 | Non-covalent | 0.000125 - 0.002[3][5] | Not explicitly found |
Cytotoxicity Profile
A favorable safety profile is paramount for any new drug candidate. The cytotoxicity of these DprE1 inhibitors has been evaluated in various human cell lines. The table below presents the 50% cytotoxic concentration (CC50) or toxic dose (TD50) for each compound.
| Compound | Cell Line | Cytotoxicity (CC50/TD50 in µM) |
| BTZ043 | HepG2, THP-1, A549 | 11.5 - 77,000[2][6] |
| Macozinone (PBTZ169) | HepG2 | 127[2] |
| TBA-7371 | Not explicitly found | Not explicitly found |
| OPC-167832 | Not explicitly found | Not explicitly found |
In Vivo Efficacy in Murine Models
The ultimate test of a drug candidate's potential is its efficacy in a living organism. The following table summarizes the in vivo efficacy of the DprE1 inhibitors in murine models of tuberculosis, as measured by the reduction in bacterial load (log10 CFU) in the lungs and spleen.
| Compound | Mouse Model | Dose (mg/kg) | Route | Log10 CFU Reduction (Lungs) | Log10 CFU Reduction (Spleen) |
| BTZ043 | BALB/c | 50 | Oral | 0.6[4] | 1.7[4] |
| Macozinone (PBTZ169) | C3HeB/FeJ | 50, 100 | Oral | ~1.5[1] | Not explicitly found |
| TBA-7371 | C3HeB/FeJ | 100, 200 | Oral | ~1.5[1] | Not explicitly found |
| OPC-167832 | C3HeB/FeJ | 5, 20 | Oral | ~3.0[1] | Not explicitly found |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Role of DprE1 in the arabinogalactan biosynthesis pathway and its inhibition.
References
- 1. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
- 3. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bibliometric and Visualization Analysis of DprE1 Inhibitors to Combat Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
DprE1-IN-10 and the Shifting Landscape of Isoniazid-Resistant Tuberculosis Treatment
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb), particularly isoniazid-resistant strains, poses a significant threat to global tuberculosis (TB) control. Isoniazid, a cornerstone of first-line TB therapy, is rendered ineffective by mutations in the mycobacterial catalase-peroxidase gene (katG) or, less commonly, in the promoter region of the enoyl-acyl carrier protein reductase gene (inhA). This has spurred the development of novel therapeutic agents that bypass conventional resistance mechanisms. Among the most promising new drug targets is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.
This guide provides a comparative overview of the efficacy of DprE1 inhibitors, with a focus on their potential to address isoniazid-resistant Mtb. While specific data for a compound designated "DprE1-IN-10" is not available in the public domain, this document will utilize data for other well-characterized DprE1 inhibitors as representative of this class of compounds and compare their performance with isoniazid and other alternative therapies.
Mechanism of Action: A Novel Approach to Inhibit M. tuberculosis
DprE1 is an essential enzyme for the biosynthesis of arabinogalactan and lipoarabinomannan, two critical components of the mycobacterial cell wall.[1][2] DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for the arabinan domains of these cell wall polysaccharides.[1] Inhibition of DprE1 disrupts this vital pathway, leading to a defective cell wall and subsequent bacterial cell death.[3]
Many DprE1 inhibitors, such as the well-studied benzothiazinones (BTZs), are covalent inhibitors.[4] They act as suicide substrates, where the inhibitor is activated by DprE1 itself, leading to the formation of a covalent bond with a cysteine residue in the enzyme's active site, irreversibly inactivating it.[4] This novel mechanism of action is a key reason why DprE1 inhibitors are effective against Mtb strains that are resistant to conventional drugs like isoniazid.
dot graph DprE1_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
DPR [label="Decaprenylphosphoryl-β-D-ribose (DPR)", fillcolor="#F1F3F4"]; DprE1 [label="DprE1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPX [label="Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX)", fillcolor="#F1F3F4"]; DprE2 [label="DprE2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DPA [label="Decaprenylphosphoryl-β-D-arabinofuranose (DPA)", fillcolor="#F1F3F4"]; Arabinogalactan [label="Arabinogalactan & Lipoarabinomannan\n(Cell Wall Components)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="DprE1 Inhibitor\n(e.g., this compound)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
DPR -> DprE1 -> DPX; DPX -> DprE2 -> DPA; DPA -> Arabinogalactan; Inhibitor -> DprE1 [label="Inhibition", style=dashed, color="#EA4335"]; } DprE1 pathway in M. tuberculosis cell wall synthesis.
Comparative Efficacy: DprE1 Inhibitors vs. Isoniazid in Resistant Strains
The primary advantage of DprE1 inhibitors lies in their potent activity against drug-resistant Mtb strains, including those resistant to isoniazid. The tables below summarize the in vitro efficacy of representative DprE1 inhibitors compared to isoniazid against both drug-susceptible and isoniazid-resistant Mtb.
Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC) Against Isoniazid-Susceptible M. tuberculosis
| Compound | Drug Class | Target | MIC (µg/mL) |
| Isoniazid | Isonicotinic acid hydrazide | InhA | 0.03 - 0.06[5] |
| BTZ043 | Benzothiazinone | DprE1 | ~0.001[4] |
| PBTZ169 | Benzothiazinone | DprE1 | Not specified |
| TBA-7371 | Azaindole | DprE1 | Not specified |
| OPC-167832 | Decahydroquinolone | DprE1 | Not specified |
Table 2: In Vitro Efficacy (MIC) Against Isoniazid-Resistant M. tuberculosis
| Compound | Drug Class | Target | MIC (µg/mL) |
| Isoniazid | Isonicotinic acid hydrazide | InhA | 0.25 to >64[5] |
| BTZ043 | Benzothiazinone | DprE1 | Effective against MDR/XDR isolates[4] |
| Other DprE1 Inhibitors | Various | DprE1 | Active against M. tb strains resistant to known TB drugs[6] |
Note: Specific MIC values for DprE1 inhibitors against isoniazid-resistant strains are often presented as a range or as demonstrating efficacy without specific numerical values in overview literature. MDR/XDR refers to multidrug-resistant and extensively drug-resistant strains, respectively.
Alternative Treatment Options for Isoniazid-Resistant Tuberculosis
For patients with isoniazid-resistant TB, several alternative treatment regimens are available, often involving a combination of second-line drugs. The choice of regimen depends on the overall resistance profile of the Mtb strain.
Table 3: Alternative Drugs for Isoniazid-Resistant M. tuberculosis
| Drug Class | Examples | Mechanism of Action |
| Fluoroquinolones | Levofloxacin, Moxifloxacin | Inhibit DNA gyrase |
| Rifamycins | Rifampin, Rifapentine | Inhibit DNA-dependent RNA polymerase |
| Pyrazinamide | Pyrazinamide | Disrupts membrane potential and energy production |
| Ethambutol | Ethambutol | Inhibits arabinosyl transferase |
| Injectable Agents | Amikacin, Kanamycin, Capreomycin | Inhibit protein synthesis |
| Other Oral Agents | Bedaquiline, Linezolid, Clofazimine, Cycloserine | Various novel mechanisms |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of anti-tubercular drug efficacy. Below are summaries of key experimental methodologies.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of anti-TB drugs.
Protocol: Resazurin Microtiter Assay (REMA)
-
Preparation of Drug Solutions: Serially dilute the test compounds in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv or a clinical isolate) and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to the final desired concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.[7]
-
Addition of Resazurin: Add resazurin solution to each well and re-incubate for 24-48 hours.[7]
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[7]
In Vivo Efficacy in a Mouse Model of Tuberculosis
Animal models are essential for evaluating the in vivo efficacy of new anti-TB drug candidates. The mouse model is the most commonly used.
Protocol: Murine Model of Chronic TB Infection
-
Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol or intravenous injection with a known number of colony-forming units (CFU) of M. tuberculosis.[8]
-
Treatment: Begin treatment with the test compound at a specified time post-infection. Administer the drug daily or on a specified schedule via oral gavage or other appropriate routes.[8]
-
Monitoring: Monitor the health of the mice, including body weight, throughout the experiment.[9]
-
Endpoint Analysis: At various time points, euthanize subsets of mice and harvest their lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU).
-
Data Analysis: Compare the CFU counts in treated mice to those in untreated control mice to determine the bactericidal or bacteriostatic activity of the compound.
dot graph InVivo_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
infection [label="Infect mice with M. tuberculosis"]; treatment [label="Administer test compounds and controls"]; monitoring [label="Monitor body weight and clinical signs"]; euthanasia [label="Euthanize mice at defined endpoints"]; organ_harvest [label="Harvest lungs and spleens"]; homogenization [label="Homogenize organs"]; plating [label="Plate serial dilutions on 7H11 agar"]; cfu_counting [label="Incubate and count CFU"]; analysis [label="Compare CFU between treated and control groups"];
infection -> treatment; treatment -> monitoring; monitoring -> euthanasia; euthanasia -> organ_harvest; organ_harvest -> homogenization; homogenization -> plating; plating -> cfu_counting; cfu_counting -> analysis; } Experimental workflow for in vivo efficacy testing.
Conclusion
DprE1 inhibitors represent a significant advancement in the fight against tuberculosis, particularly in the context of rising isoniazid resistance. Their novel mechanism of action and potent bactericidal activity against drug-resistant strains make them a promising new class of anti-TB agents. While specific data on "this compound" is not currently available, the broader class of DprE1 inhibitors demonstrates clear potential to overcome the challenges posed by isoniazid-resistant M. tuberculosis. Further clinical development of these compounds is crucial to translate their in vitro and in vivo efficacy into effective treatment regimens for patients with drug-resistant TB.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Drug Resistance: A Comparative Analysis of DprE1 Inhibitors in Tuberculosis Therapy
A new class of antitubercular agents, DprE1 inhibitors, shows promise in combating drug-resistant strains of Mycobacterium tuberculosis. This guide provides a comparative overview of the cross-resistance profiles of prominent DprE1 inhibitors, supported by experimental data and detailed methodologies for researchers in the field.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel tuberculosis (TB) drugs. Inhibitors of DprE1, such as Macozinone (PBTZ169), BTZ043, and TBA-7371, have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates. Understanding the cross-resistance patterns between these inhibitors and existing TB drugs is crucial for their effective clinical development and deployment.
Comparative Efficacy Against Drug-Resistant Strains
DprE1 inhibitors generally exhibit potent activity against M. tuberculosis strains resistant to conventional first- and second-line drugs. This is attributed to their novel mechanism of action, which circumvents existing resistance mutations. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of key DprE1 inhibitors against various drug-resistant M. tuberculosis strains, compiled from multiple studies.
| Drug/Compound | M. tuberculosis Strain(s) | Resistance Profile | MIC Range (µg/mL) |
| BTZ043 | Clinical Isolates | Drug-Susceptible, MDR, XDR | 0.00075 - 0.03[1] |
| M. tuberculosis complex | - | 0.001 - 0.03[2] | |
| PBTZ169 (Macozinone) | MDR-TB and XDR-TB Isolates | MDR, XDR | ≤ 0.016 (MIC90)[3] |
| M. tuberculosis isolates | - | < 0.25[3] | |
| TBA-7371 | H37Rv Rv0678 mutants | Low-level bedaquiline resistance | 1[4][5] |
| H37Rv (parental) | Drug-Susceptible | 0.5[4][5] | |
| OPC-167832 | H37Rv Rv0678 mutants | Low-level bedaquiline resistance | 0.0005[5] |
| H37Rv (parental) | Drug-Susceptible | 0.000125[5] |
Mechanisms of Resistance to DprE1 Inhibitors
Resistance to DprE1 inhibitors, though infrequent, can arise through specific genetic mutations. The primary mechanism involves mutations in the dprE1 gene itself, particularly at the Cys387 residue. This cysteine is crucial for the covalent binding of many DprE1 inhibitors.
A secondary mechanism of low-level resistance has been identified through mutations in the rv0678 gene. This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Loss-of-function mutations in rv0678 can lead to the overexpression of this efflux pump, resulting in increased extrusion of certain DprE1 inhibitors and also conferring cross-resistance to bedaquiline and clofazimine.[4][5][6]
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to cross-resistance studies. Below are detailed protocols for key assays used in the evaluation of DprE1 inhibitors.
Minimum Inhibitory Concentration (MIC) Determination by Resazurin Microtiter Assay (REMA)
The REMA method is a colorimetric assay widely used for determining the MIC of anti-TB drugs.
Materials:
-
7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Sterile 96-well microtiter plates.
-
Resazurin sodium salt solution (0.01% w/v in distilled water).
-
M. tuberculosis culture.
-
Drug stock solutions.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in 100 µL of supplemented 7H9 broth in the wells of a 96-well plate.
-
Prepare an inoculum of M. tuberculosis from a fresh culture, adjust the turbidity to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted inoculum to each well. Include a drug-free well as a growth control and a well with medium only as a sterility control.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating the inhibition of bacterial growth.[7][8]
In Vitro Generation of Resistant Mutants
The generation of spontaneous resistant mutants is a key step in understanding resistance mechanisms.
Materials:
-
Middlebrook 7H10 agar supplemented with 10% OADC.
-
M. tuberculosis culture (e.g., H37Rv).
-
DprE1 inhibitor of interest.
Procedure:
-
Prepare a large inoculum of M. tuberculosis H37Rv grown to late-log phase.
-
Plate a high density of the bacterial suspension (e.g., 10⁸ to 10⁹ CFU) onto 7H10 agar plates containing the DprE1 inhibitor at concentrations ranging from 2x to 10x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Colonies that appear on the drug-containing plates are considered potential resistant mutants.
-
Isolate individual colonies and subculture them on drug-containing agar to confirm the stability of the resistant phenotype.
-
Perform whole-genome sequencing on confirmed resistant mutants to identify mutations in dprE1, rv0678, or other relevant genes.[9][10]
Visualizing Experimental Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. Clinical Isolates of Mycobacterium tuberculosis in Four European Hospitals Are Uniformly Susceptible to Benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mutations-in-rv0678-reduce-susceptibility-of-mycobacterium-tuberculosis-to-the-dpre1-inhibitor-tba-7371 - Ask this paper | Bohrium [bohrium.com]
- 5. Mutations in Rv0678 Reduce Susceptibility of Mycobacterium tuberculosis to the DprE1 Inhibitor TBA-7371 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to DprE1 Inhibitors in Murine Tuberculosis Models: Featuring the Novel In-Silico-Derived Compound DprE1-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of prominent decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors in mouse models of tuberculosis (TB). As the global threat of drug-resistant TB continues to grow, DprE1 has emerged as a critical and promising target for novel therapeutics due to its essential role in the biosynthesis of the mycobacterial cell wall.
This document introduces DprE1-IN-10 , a novel DprE1 inhibitor identified through advanced in-silico techniques, and places it in the context of other DprE1 inhibitors that have progressed to preclinical and clinical stages of development. Due to its recent discovery via computational methods, in vivo efficacy data for this compound is not yet available. Therefore, this guide focuses on a detailed comparison of the in vivo performance of leading clinical candidates: OPC-167832 , PBTZ169 , TBA-7371 , and BTZ-043 .
Introduction to this compound: A Computationally-Derived Novel Inhibitor
This compound, chemically identified as (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide), is a novel DprE1 inhibitor discovered through an integrated in-silico approach that included pharmacophore modeling and 3D-QSAR studies.[1][2][3] This compound was identified as a promising hit from the chEMBL database based on its predicted binding affinity to the DprE1 enzyme.[1][2] While this represents a significant advancement in the application of computational tools for TB drug discovery, this compound is in the very early stages of development, and its biological activity has yet to be reported in published literature.
The DprE1 Signaling Pathway in Mycobacterium tuberculosis
DprE1 is a key enzyme in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[1] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. The pathway is a prime target for novel anti-TB drugs because it is essential for the bacterium and absent in humans.
Caption: The DprE1/DprE2 pathway in Mycobacterium tuberculosis cell wall synthesis and the point of inhibition.
Comparative In Vivo Efficacy of DprE1 Inhibitors
The following tables summarize the in vivo efficacy of OPC-167832, PBTZ169, TBA-7371, and BTZ-043 in mouse models of chronic tuberculosis. The data is presented as the mean log10 reduction in colony-forming units (CFU) in the lungs and spleen compared to untreated controls.
Table 1: Efficacy of DprE1 Inhibitors in the C3HeB/FeJ Mouse Model
This model is characterized by the development of human-like caseous necrotic lung lesions.
| Compound | Dose (mg/kg) & Schedule | Treatment Duration | Mean Log10 CFU Reduction (Lungs) vs. Untreated | Mean Log10 CFU Reduction (Spleen) vs. Untreated | Reference |
| OPC-167832 | 5 (QD) | 8 weeks | ~3.0 | Statistically significant reduction | [4][5] |
| 20 (QD) | 8 weeks | ~3.0 | Statistically significant reduction | [4][5] | |
| PBTZ169 | 50 (QD) | 8 weeks | ~1.5 | No significant reduction at 4 weeks | [4] |
| 100 (QD) | 8 weeks | ~1.5 | No significant reduction at 4 weeks | [4] | |
| TBA-7371 | 100 (BID) | 8 weeks | ~1.5 | Statistically significant reduction | [4] |
| 200 (BID) | 8 weeks | ~1.5 | Statistically significant reduction | [4] | |
| BTZ-043 | 50 (QD) | 8 weeks | Dose-proportional, significant reduction | Dose-proportional, significant reduction | [6][7] |
| 100 (QD) | 8 weeks | Dose-proportional, significant reduction | Dose-proportional, significant reduction | [6][7] | |
| 200 (QD) | 8 weeks | Dose-proportional, significant reduction | Dose-proportional, significant reduction | [6][7] |
QD: Once daily; BID: Twice daily
Table 2: Efficacy of DprE1 Inhibitors in the BALB/c Mouse Model
This is a commonly used immunocompetent mouse strain for TB drug efficacy studies.
| Compound | Dose (mg/kg) & Schedule | Treatment Duration | Mean Log10 CFU Reduction (Lungs) vs. Untreated | Reference |
| TBA-7371 | 100 (QD) | 4 weeks | >2.0 (acute model) | [4] |
| 100 (QD) | Chronic model | ~1.5 | [4] | |
| 300 (QD) | 4 weeks | ~1.0 vs. start of treatment | [8] | |
| PBTZ169 | Not specified | 4 weeks | ~1.0 vs. untreated | [4] |
| BTZ-043 | 50 (QD) | 4 weeks | ~0.6 - 1.0 | [6][9] |
| 250 (QD) | 8 weeks | >2.4 | [9] |
Experimental Protocols
Chronic Tuberculosis Mouse Infection Model (General Workflow)
The following diagram illustrates a typical workflow for evaluating the efficacy of anti-TB compounds in a chronic mouse infection model.
Caption: Generalized experimental workflow for in vivo efficacy testing in a chronic mouse TB model.
Detailed Methodologies
-
Animal Models: The most commonly used mouse strains for these studies are BALB/c and C3HeB/FeJ.[4][6][8][9] C3HeB/FeJ mice are increasingly utilized as they develop caseous necrotic granulomas that more closely resemble human tuberculosis pathology.[4][6][10]
-
Infection: Mice are typically infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., Erdman, H37Rv, or Kurono strains) to establish a pulmonary infection.[4][6][9]
-
Treatment Initiation: In chronic infection models, treatment is initiated several weeks (typically 4-8 weeks) post-infection to allow for the development of established lung pathology.[4][6]
-
Drug Administration: The DprE1 inhibitors are generally administered orally via gavage, once or twice daily, for a period of 4 to 8 weeks.[4][6][9]
-
Efficacy Evaluation: The primary endpoint for efficacy is the reduction in bacterial burden in the lungs and spleen, determined by counting colony-forming units (CFUs) on agar plates.[4][6][9] Histopathological analysis of lung tissue is also often performed to assess the impact of treatment on inflammation and lesion severity.[6][11]
Conclusion
While the novel, in-silico-derived this compound represents an exciting development in the search for new anti-tubercular agents, it is currently in the earliest stages of the drug discovery pipeline. In contrast, several other DprE1 inhibitors, including OPC-167832, PBTZ169, TBA-7371, and BTZ-043, have demonstrated significant in vivo efficacy in various mouse models of tuberculosis.[4][6][8][9]
Among the compounds with available in vivo data, OPC-167832 has shown particularly potent bactericidal activity at low doses in the C3HeB/FeJ mouse model, which is a promising indicator for its potential clinical efficacy.[4][5][12] The other inhibitors also exhibit significant, albeit varied, levels of efficacy, highlighting the overall promise of the DprE1 inhibitor class.
The data presented in this guide underscores the importance of robust preclinical evaluation in relevant animal models to characterize and compare the potential of new drug candidates. Future studies will be necessary to determine the in vitro and, subsequently, the in vivo efficacy of this compound to understand its potential contribution to the fight against tuberculosis.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal and sterilizing activity of novel regimens combining bedaquiline or TBAJ-587 with GSK2556286 and TBA-7371 in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative ADMET Properties of DprE1 Inhibitors: A Guide for Drug Development Professionals
A comprehensive analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of leading Decaprenyl-Phosphoryl-β-D-Ribose 2'-Epimerase (DprE1) inhibitors, providing key experimental data to guide further research and development in the fight against tuberculosis.
Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs. Several classes of DprE1 inhibitors have emerged, with some advancing to clinical trials. Understanding the comparative ADMET properties of these inhibitors is crucial for optimizing lead candidates and developing safer, more effective treatments. This guide provides an objective comparison of key DprE1 inhibitors, supported by available experimental data.
Comparative Analysis of Key DprE1 Inhibitors
DprE1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors, such as the benzothiazinones (BTZs) BTZ043 and Macozinone (PBTZ169), form an irreversible bond with a cysteine residue in the active site of DprE1.[1] Non-covalent inhibitors, including TBA-7371 and OPC-167832, bind reversibly to the enzyme. This fundamental difference in binding mode can influence their potency, duration of action, and off-target effects.
In Vivo Pharmacokinetic and Efficacy Data
The following table summarizes key experimental in vivo pharmacokinetic and efficacy data for prominent DprE1 inhibitors from studies in animal models and human clinical trials.
| Compound | Class | Animal Model/ Study Population | Dose | Key Pharmacokinetic/Efficacy Findings | Reference(s) |
| Macozinone (PBTZ169) | Covalent | Beagle Dogs | 160 mg (single oral) | Rapidly eliminated with a short half-life (t½ = 3.2 h). Food increased Cmax by 1.8-fold and AUC by 1.3-fold. Extended-release formulations significantly increased bioavailability. | [2][3] |
| Healthy Male Volunteers | 40-1280 mg (single and multiple doses) | Rapidly absorbed (Tmax = 1.5-2.5 h). Dose-proportional Cmax and AUC up to 640 mg. Favorable safety and tolerability profile. | [4][5] | ||
| OPC-167832 | Non-covalent | Mice | 0.625-10 mg/kg (single oral) | Dose-dependent increase in plasma and lung concentrations. Lung distribution was approximately 2 times higher than plasma. Half-life (t½) of 1.3-2.1 hours. | [3] |
| Healthy Adults & TB Patients | 10-480 mg (single), 3-90 mg (multiple) | Well-tolerated with favorable safety and pharmacokinetic profiles. Demonstrated potent early bactericidal activity in TB patients. | [5] | ||
| BTZ043 | Covalent | Not specified in detail in the provided search results | Not specified | Precursor to the optimized PBTZ169. | [5] |
| TBA-7371 | Non-covalent | Rodent model | Not specified | Demonstrated efficacy in a rodent model of tuberculosis. | [6] |
| Comparative Study | Covalent & Non-covalent | C3HeB/FeJ Mice | Varied | All three inhibitors (TBA-7371, PBTZ169, OPC-167832) showed significant efficacy. OPC-167832 demonstrated superior efficacy, attributed to its low MIC and favorable distribution and retention in caseous necrotic lesions. | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the DprE1-mediated cell wall synthesis pathway and a general workflow for ADMET profiling.
Caption: DprE1 pathway in mycobacterial cell wall synthesis and point of inhibition.
Caption: Generalized workflow for ADMET profiling of DprE1 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of ADMET studies. Below are protocols for key in vitro assays.
Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
The culture medium is removed from both the apical (top) and basolateral (bottom) chambers.
-
The test compound, dissolved in a transport buffer, is added to the apical chamber (for A-to-B permeability) or the basolateral chamber (for B-to-A permeability).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at specified time points.
-
The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.
-
Assay Components:
-
Pooled human liver microsomes.
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Test compound.
-
Phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target sites.
-
Apparatus: A 96-well equilibrium dialysis plate with a semi-permeable membrane (typically with a molecular weight cut-off of 5-10 kDa) separating two chambers.
-
Assay Procedure:
-
One chamber of each well is filled with plasma spiked with the test compound.
-
The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).
-
The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
-
At equilibrium, samples are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in both samples is measured by LC-MS/MS.
-
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer chambers.
hERG Inhibition Assay
This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
-
Methodology (Automated Patch Clamp):
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
The automated patch-clamp system establishes a whole-cell recording configuration.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
-
Data Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Conclusion
The development of DprE1 inhibitors represents a significant advancement in the pursuit of new treatments for tuberculosis. The compounds that have progressed to clinical trials, including Macozinone (PBTZ169) and OPC-167832, generally exhibit promising efficacy and acceptable safety profiles in preclinical and early clinical studies. The available data suggests that both covalent and non-covalent inhibitors can be effective, with factors such as target residence time, distribution to the site of infection, and overall ADMET properties playing a crucial role in their in vivo performance. A thorough understanding and early assessment of these ADMET parameters, using standardized experimental protocols, are paramount for the successful development of the next generation of DprE1 inhibitors.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 6. youtube.com [youtube.com]
- 7. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the DprE1 Binding Site of Covalent Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme for the survival of Mycobacterium tuberculosis and a key target for novel anti-tuberculosis drugs. Covalent inhibitors targeting DprE1 have shown significant promise, with several candidates progressing through clinical trials. This guide provides a comparative overview of the experimental approaches used to validate the binding site of covalent DprE1 inhibitors, using data from well-characterized molecules as a framework for evaluating new compounds such as DprE1-IN-10.
Covalent Inhibition of DprE1: The Critical Role of Cys387
A significant class of DprE1 inhibitors functions by forming a covalent bond with a specific cysteine residue within the enzyme's active site.[1] In M. tuberculosis DprE1, this key residue is Cys387.[2] The validation of this binding site is a crucial step in the development of these inhibitors. The primary mechanism involves the reduction of a nitro group present on the inhibitor to a reactive nitroso species, which then forms a covalent adduct with the thiol group of Cys387.[3]
Comparative Efficacy of DprE1 Inhibitors
The potency of DprE1 inhibitors is a key performance indicator. The following table summarizes the in vitro efficacy of several notable covalent and non-covalent DprE1 inhibitors against M. tuberculosis.
| Inhibitor Class | Example Compound | Target | Mechanism | MIC against Mtb H37Rv (ng/mL) | IC50 against DprE1 (µM) |
| Benzothiazinone (Covalent) | BTZ043 | DprE1 | Covalent adduct with Cys387 | 1 | - |
| Benzothiazinone (Covalent) | PBTZ169 (Macozinone) | DprE1 | Covalent adduct with Cys387 | 0.3 | - |
| Dinitrobenzamide (Covalent) | DNBs | DprE1 | Covalent adduct with Cys387 | - | - |
| Benzoquinoxaline (Non-covalent) | VI-9376 | DprE1 | Non-covalent | 1000 | - |
| Quinoxaline (Non-covalent) | Ty38c | DprE1 | Non-covalent | - | - |
Note: Specific IC50 and MIC values can vary between studies and experimental conditions. The data presented is for comparative purposes.
Experimental Protocols for Binding Site Validation
Validating the covalent binding of an inhibitor to Cys387 of DprE1 involves a multi-faceted approach, combining structural, biochemical, and biophysical methods.
X-ray Crystallography
Objective: To directly visualize the covalent bond between the inhibitor and the Cys387 residue.
Methodology:
-
Protein Expression and Purification: Recombinant M. tuberculosis DprE1 is overexpressed and purified.[4]
-
Co-crystallization: The purified DprE1 is co-crystallized with the inhibitor of interest. For covalent inhibitors containing a nitro group, a pre-activated nitroso derivative may be used to facilitate the formation of the covalent complex for crystallization.[5]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the protein-inhibitor crystals. The resulting electron density map is used to solve the three-dimensional structure of the complex.[6] The structure reveals the precise atomic interactions, including the covalent bond between the inhibitor and the sulfur atom of Cys387.[7]
Site-Directed Mutagenesis
Objective: To confirm the essential role of Cys387 in the inhibitor's mechanism of action.
Methodology:
-
Mutant Generation: The codon for Cys387 in the dprE1 gene is mutated to encode for a different amino acid, typically one that cannot form a covalent bond, such as serine (C387S) or glycine (C387G).[8]
-
Enzyme Activity Assays: The wild-type and mutant DprE1 enzymes are expressed and purified. The inhibitory activity of the compound is then tested against both enzyme variants. A significant increase in the inhibitor's IC50 value for the mutant enzyme compared to the wild-type is strong evidence for the critical role of Cys387.[8]
-
Whole-Cell Activity Assays: The susceptibility of M. tuberculosis strains expressing the wild-type or mutant DprE1 to the inhibitor is determined by measuring the Minimum Inhibitory Concentration (MIC). Strains with the C387 mutation are expected to show resistance to the covalent inhibitor.[8]
Mass Spectrometry
Objective: To confirm the formation of a covalent adduct between DprE1 and the inhibitor.
Methodology:
-
Incubation: Purified DprE1 is incubated with the inhibitor.
-
Mass Analysis: The protein-inhibitor complex is analyzed by mass spectrometry. An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[9]
-
Peptide Mapping: The protein-inhibitor complex can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry. This allows for the identification of the specific peptide containing the modified Cys387 residue.[9]
Enzyme Kinetics
Objective: To characterize the kinetics of inhibition.
Methodology:
-
Progress Curve Analysis: The enzymatic activity of DprE1 is monitored over time in the presence of different concentrations of the inhibitor. Covalent inhibitors typically exhibit time-dependent inhibition, where the rate of inhibition increases with the incubation time.[10]
-
Determination of Kinetic Parameters: The observed rate constants of inactivation (kobs) are determined from the progress curves and plotted against the inhibitor concentration to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).
Visualizing the Validation Workflow
The following diagrams illustrate the key experimental workflows for validating the DprE1 binding site of a covalent inhibitor.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. design-synthesis-and-evaluation-of-covalent-inhibitors-of-dpre1-as-antitubercular-agents - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of DprE1-IN-10
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of DprE1-IN-10, a decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor used in tuberculosis research.[1] Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the nature of similar laboratory chemicals, the following handling precautions are advised. This compound is intended for research use only and should not be used for personal consumption, as it may be dangerous.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Avoid Inhalation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, it should be immediately contained, and the clean-up material must be managed as non-creditable hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.
-
Waste Identification and Classification:
-
This compound should be treated as hazardous chemical waste. All wastes must be accurately described to ensure proper segregation and handling.[3][4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Segregation and Containerization:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled hazardous waste container. The container must be in good condition, with no cracks or leaks, and compatible with the chemical.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.[5] The prohibition of sewering hazardous waste pharmaceuticals is a key regulatory requirement.[5]
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a rigid, puncture-resistant, and sealable sharps container.[6]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. This is a requirement to ensure proper characterization and disposal by EHS personnel.[4]
-
-
Storage:
-
Disposal Request and Pickup:
-
Contact your institution's EHS office to request a pickup for the hazardous waste. Follow their specific procedures for scheduling a collection.
-
Chemical and Physical Properties
While specific data for this compound is limited, the properties of the closely related compound, DprE1-IN-1, are provided below for reference.
| Property | Value |
| Chemical Name | DprE1-IN-1 |
| CAS Number | 920459-41-2 |
| Molecular Formula | C₁₉H₂₁N₃O₆S₂ |
| Molecular Weight | 451.52 g/mol |
| Appearance | Powder |
| Purity | >99% |
| Storage (Powder) | -20°C for up to 2 years |
| Storage (Solution) | -80°C in DMSO for up to 6 months |
Data for DprE1-IN-1, a similar compound.[7][8]
Experimental Protocols
This compound is identified as a DprE1 inhibitor for tuberculosis research.[1] The general experimental context involves its use as a potential anti-mycobacterial agent. While specific experimental protocols for this compound are not detailed in the provided search results, a related compound, DprE1-IN-1, has been shown to have potent activity against both drug-susceptible and drug-resistant tuberculosis strains.[7][9] It has also demonstrated low cytotoxicity and good intracellular antimycobacterial activity.[7][9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance with the precautions required for a hazardous chemical of unknown toxicity. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. raybiotech.com [raybiotech.com]
- 3. louisville.edu [louisville.edu]
- 4. purdue.edu [purdue.edu]
- 5. hercenter.org [hercenter.org]
- 6. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. DprE1-IN-1|920459-41-2|COA [dcchemicals.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
